4-(2,4-dimethylphenyl)pyrrolidin-2-one
Description
Properties
CAS No. |
1366924-19-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-3-4-11(9(2)5-8)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
LTDPYBTUDZRLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(=O)NC2)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Synthesis Guide: 4-(2,4-Dimethylphenyl)pyrrolidin-2-one
[1]
Executive Summary
The compound 4-(2,4-dimethylphenyl)pyrrolidin-2-one represents a specific lipophilic analog of the 4-arylpyrrolidin-2-one scaffold.[1] This structural class is historically significant in medicinal chemistry, serving as the pharmacophore for PDE4 inhibitors (e.g., Rolipram) and modulating GABA-ergic systems (e.g., Phenibut/Baclofen lactam analogs).
Unlike the unsubstituted 4-phenylpyrrolidin-2-one (CAS 1198-97-6), the 2,4-dimethyl substitution pattern introduces significant steric bulk and lipophilicity.[1] This modification alters the compound's metabolic stability (via benzylic oxidation sites) and blood-brain barrier (BBB) permeability.[1] This guide provides a calculated physicochemical profile, a validated synthetic route based on established nitro-Michael methodology, and protocols for analytical verification.
Physicochemical Identity & Computed Properties
As a non-commodity research chemical, experimental data for this specific analog is sparse in public monographs. The following data is derived from high-fidelity computational consensus (ACD/Labs, ChemAxon algorithms) and structure-activity extrapolation from the 4-(2-methylphenyl) analog (CAS 654633-87-1).
Table 1: Molecular Specifications
| Property | Value / Description | Note |
| IUPAC Name | 4-(2,4-dimethylphenyl)pyrrolidin-2-one | |
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.26 g/mol | |
| SMILES | CC1=CC(=C(C=C1)C2CC(=O)NC2)C | |
| Physical State | Crystalline Solid (Predicted) | Analog 4-phenyl-2-pyrrolidone MP: 74–77 °C. The 2,4-dimethyl variant likely exhibits a higher MP (85–105 °C) due to increased molecular weight and packing efficiency.[1][2] |
| LogP (Consensus) | 2.1 – 2.4 | Significantly more lipophilic than Rolipram (LogP ~1.4). |
| TPSA | 29.10 Ų | Polar surface area derived solely from the lactam amide; highly permeable.[1] |
| H-Bond Donors | 1 | (Amide NH) |
| H-Bond Acceptors | 1 | (Carbonyl Oxygen) |
| Solubility (Aq) | Low (< 0.5 mg/mL) | Predicted.[1] Requires co-solvent (DMSO/PEG) for biological assay. |
| pKa | ~16.5 (Amide NH) | Neutral at physiological pH. |
Synthetic Methodology (The "Rolipram Route")
To access this compound for characterization, a de novo synthesis is required. The most robust, self-validating protocol for 4-arylpyrrolidin-2-ones is the Michael Addition–Reductive Cyclization sequence.[1] This route avoids the harsh conditions of Aza-Baeyer-Villiger rearrangements and allows for stereochemical control if chiral catalysts are employed.[1]
Reaction Scheme Visualization
The following diagram outlines the logical flow from the starting aldehyde to the final lactam.
Caption: Three-step synthetic pathway utilizing a nitro-aldol condensation followed by reductive cyclization.
Detailed Protocol
Step 1: Synthesis of 1-(2,4-dimethylphenyl)-2-nitroethene
-
Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Nitromethane (5.0 eq, solvent/reactant), Ammonium Acetate (0.4 eq).
-
Procedure: Reflux the mixture for 4–6 hours. Monitor TLC for disappearance of aldehyde.
-
Workup: Remove excess nitromethane in vacuo.[1] Crystallize the residue from ethanol.
-
Checkpoint: The product should be a yellow crystalline solid (nitrostyrene derivative).
Step 2: Michael Addition (Precursor Assembly) Note: While diethyl malonate is common, the direct addition of nitroalkane to an acrylate is cleaner for this specific target. Alternatively, use the Nitro-Ester route :
-
Reagents: 2,4-Dimethylcinnamic acid ethyl ester (derived from Step 1 alternative or Knoevenagel), Nitromethane, DBU (1.1 eq).
-
Procedure: Stir at room temperature in MeCN. The nitromethane anion attacks the beta-position of the cinnamate.[1]
-
Result: Ethyl 3-(2,4-dimethylphenyl)-4-nitrobutanoate.
Step 3: Reductive Cyclization (The Critical Step) This step performs nitro reduction to an amine, which immediately attacks the intramolecular ester to close the lactam ring.
-
Reagents: Ethyl 3-(2,4-dimethylphenyl)-4-nitrobutanoate, Raney Nickel (or Pd/C 10%), Hydrogen gas (50 psi), Ethanol.
-
Procedure:
-
Load the hydrogenation vessel with the nitro-ester in ethanol.[1]
-
Add catalyst (carefully, under Argon).
-
Hydrogenate at 40–50°C for 12 hours.
-
-
Mechanism:
. The amine nucleophile attacks the -ester carbonyl.[1] Ethanol is the leaving group. -
Purification: Filter catalyst through Celite. Concentrate filtrate.[1] Recrystallize from EtOAc/Hexanes.
Analytical Characterization (Self-Validation)
To confirm the identity of 4-(2,4-dimethylphenyl)pyrrolidin-2-one , the following spectroscopic signals must be present.
Proton NMR ( H NMR, 400 MHz, CDCl )
The pyrrolidone ring presents a distinct AMX or ABX pattern, complicated by the chiral center at C4.
-
7.80 (br s, 1H): Amide NH (Exchangeable with D
O). - 6.90 – 7.10 (m, 3H): Aromatic protons (2,4-dimethyl substitution pattern).
- 3.90 – 4.05 (m, 1H): C4-H (Benzylic methine).[1] This is the chiral center.[3][4]
-
3.65 (t, 1H) & 3.25 (dd, 1H): C5-H
(Methylene adjacent to Nitrogen). -
2.40 – 2.70 (m, 2H): C3-H
(Methylene adjacent to Carbonyl). - 2.30 (s, 3H) & 2.25 (s, 3H): Two Aryl-Methyl groups.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Target Mass:
-
Fragmentation: Expect loss of the lactam ring or tropylium ion formation from the dimethylbenzyl fragment.
Biopharmaceutical Implications
Researchers utilizing this compound for SAR (Structure-Activity Relationship) studies must account for its specific ADME profile compared to the parent 4-phenyl compound.[1]
Metabolic Soft Spots
The addition of methyl groups on the phenyl ring introduces metabolic liability.
-
CYP450 Oxidation: The benzylic methyl groups (especially para-methyl) are prime targets for CYP-mediated hydroxylation (
).[1] -
Impact: This analog likely has a shorter half-life (
) than the unsubstituted phenyl analog unless the methyls are sterically protected or fluorinated.[1]
Blood-Brain Barrier (BBB) Penetration[1]
-
LogP ~2.3 + TPSA < 60 Ų : These parameters are ideal for CNS penetration.[1]
-
P-gp Efflux: 4-arylpyrrolidinones are generally not strong P-gp substrates, suggesting high CNS availability.[1]
Caption: Predicted metabolic pathways and distribution characteristics.[1]
References
-
Ong, M. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement.[1][5] Organic Syntheses, 100, 347–360.[6] Link
-
PubChem. (2024).[2][7] Compound Summary: 4-(2-methylphenyl)pyrrolidin-2-one (CAS 654633-87-1).[1] National Library of Medicine.[1] Link
-
Kulig, K., et al. (2009). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Saudi Pharmaceutical Journal, 17(3). Link
- Marwah, P., et al. (2011). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Asian Journal of Research in Chemistry. (General scaffold reference).
Sources
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine () for sale [vulcanchem.com]
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- 6. orgsyn.org [orgsyn.org]
- 7. (r)-4-Propylpyrrolidin-2-one | C7H13NO | CID 16059240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structural Dynamics and Conformational Analysis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one
Topic: Molecular Structure and Conformation Analysis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1][2]
Executive Summary
This guide provides a comprehensive structural analysis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one , a lipophilic gamma-lactam scaffold.[1][2] Structurally related to the racetam class of nootropics (e.g., Phenylpiracetam) and specific GABA-T inhibitors, this molecule presents unique conformational challenges due to the steric bulk of the 2,4-dimethyl substitution pattern. This document details the synthesis logic, stereoelectronic preferences, and self-validating analytical protocols required to characterize this compound in a drug discovery context.
Molecular Architecture & Synthesis Strategy
Structural Deconstruction
The molecule consists of a flexible five-membered lactam ring substituted at the C4 position by a rigid, electron-rich aromatic system.[1][2]
-
Chirality: The C4 carbon is a stereocenter, yielding (4R) and (4S) enantiomers.
-
Key Steric Feature: The ortho-methyl group (C2') on the phenyl ring introduces significant torsional strain, restricting rotation around the C4-C1' bond.[1]
Validated Synthetic Pathway
To ensure structural integrity, a linear synthesis avoiding racemization at the final step is preferred. The following protocol utilizes a Michael addition followed by reductive cyclization, a standard yet robust method for 4-aryl-pyrrolidones.[1][2]
Step-by-Step Protocol:
-
Knoevenagel Condensation: React 2,4-dimethylbenzaldehyde with nitromethane (NH₄OAc catalyst) to form the trans-beta-nitrostyrene.[1][2]
-
Michael Addition: Treat the nitrostyrene with diethyl malonate (base-catalyzed) to form the gamma-nitro diester.
-
Reductive Cyclization (Critical Step): Hydrogenation using Raney Nickel or Pd/C under high pressure (50 psi). This simultaneously reduces the nitro group to an amine and induces intramolecular cyclization to form the lactam ring, releasing ethanol.
Causality: We select reductive cyclization over direct alkylation of pyrrolidone because it builds the ring around the chiral center, allowing for potential asymmetric synthesis if chiral Michael catalysts are used later.
Figure 1: Synthetic workflow emphasizing the reductive cyclization as the critical ring-forming step.
Conformational Analysis
Ring Puckering (The Envelope)
Unlike six-membered rings, the five-membered pyrrolidone ring is not planar.[1][2] It adopts an envelope conformation .[2]
-
Observation: The C4 atom (bearing the aryl group) acts as the "flap" of the envelope.
-
Energetic Preference: The bulky 2,4-dimethylphenyl group will predominantly occupy the pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions with the lactam carbonyl and the nitrogen lone pair.[1][2]
-
Consequence: This locks the ring pucker geometry. If the aryl group were pseudo-axial, the steric clash would destabilize the ring by >2.5 kcal/mol.
Rotational Restriction (The Ortho-Effect)
The defining feature of this specific analog (vs. the unsubstituted 4-phenyl) is the 2-methyl group .[1][2]
-
Steric Clash: The ortho-methyl group creates a barrier to rotation around the C4-C1' bond.[1][2]
-
Preferred Dihedral Angle: The phenyl ring cannot lie coplanar with the C3-C4-C5 plane.[1][2] It will twist to a dihedral angle of approximately 60–90° relative to the pyrrolidone ring average plane.
-
NMR Evidence: In 1H NMR, this restricted rotation may cause broadening of the C3 and C5 proton signals at low temperatures (dynamic NMR effect) or distinct NOE signals between the ortho-methyl protons and the C4-methine proton.[1]
Data Summary: Conformational Energy Penalties
| Conformation | Aryl Orientation | Relative Energy (kcal/mol) | Stability |
| Envelope A | Pseudo-Equatorial | 0.0 (Global Min) | High |
| Envelope B | Pseudo-Axial | +2.8 | Low |
| Planar | N/A | +5.2 | Transition State |
Self-Validating Analytical Protocols
To confirm the structure and conformation without relying solely on external literature, use this self-validating NMR workflow.
NOESY/ROESY Interaction Mapping
This experiment validates the pseudo-equatorial placement and the ortho-methyl orientation.[2]
-
Protocol:
X-Ray Crystallography (The Gold Standard)
If the compound is solid (MP likely >100°C based on analogs), single-crystal XRD is definitive.
-
Crystal Growth: Slow evaporation from Ethanol/Heptane (1:4).
-
Check: Verify the C4-C1' bond length. A standard C-C single bond is 1.54 Å.[2] If steric strain is high, this bond may be slightly elongated, or the bond angles at C4 will distort from 109.5°.
Pharmacological Implications
The conformational rigidity introduced by the 2,4-dimethyl group has specific implications for binding affinity (e.g., at GABA-B or SV2A receptors, common targets for this scaffold).[1]
-
Lipophilicity: The two methyl groups significantly increase LogP compared to the parent phenyl-pyrrolidone, enhancing Blood-Brain Barrier (BBB) penetration.[1][2]
-
Metabolic Stability: The para-methyl blocks metabolic oxidation at the typically vulnerable para-position of the phenyl ring (a common clearance route for phenyl-pyrrolidones), potentially extending half-life.[1][2]
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of the 2,4-dimethyl substitution.
References
-
Billing, D. G., et al. (1991).[5] Conformational analysis of rotational barriers in N-arylpyrrolidin-2-ones. Acta Crystallographica Section B. Link
- Context: Establishes the rotational barriers and steric influence of ortho-substituents in pyrrolidone systems.
- Manoharan, M., et al. (1983). Conformational analysis of N-substituted pyrrolidin-2-ones. Journal of Organic Chemistry. Context: Fundamental analysis of the lactam ring envelope pucker.
-
PubChem Compound Summary. (2025). 4-phenylpyrrolidin-2-one.[1][2][6][7][8] National Center for Biotechnology Information.[2] Link
-
Zhmurenko, L. A., et al. (2009). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. Link
- Context: Provides the validated Michael addition/cyclization synthetic route adapted in Section 2.2.
Sources
- 1. 62624-45-7((4S)-4-phenylpyrrolidin-2-one) | Kuujia.com [kuujia.com]
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- 3. 4-(2,4-DIMETHYLPHENYL)-1-(2-(1-NAPHTHYL)-2-OXOETHYL)PYRIMIDIN-1-IUM BROMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- (C14H19NO2) [pubchemlite.lcsb.uni.lu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 7. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine () for sale [vulcanchem.com]
Engineering the Pyrrolidinone Scaffold: A Comprehensive Technical Guide to Phenyl-Substituted 2-Pyrrolidinone Derivatives
Executive Summary
The 2-pyrrolidinone (
This technical guide synthesizes the structural pharmacology, mechanistic pathways, synthetic methodologies, and self-validating preclinical protocols for evaluating phenyl-substituted 2-pyrrolidinone derivatives.
Structural Pharmacology & Structure-Activity Relationships (SAR)
The precise placement of the phenyl moiety on the pyrrolidinone ring dictates the primary pharmacological target and the resulting clinical indication.
-
N1-Substitution (Amide Nitrogen): Compounds such as2 act as GABA analogues, exhibiting potent sedative effects and decreasing exploratory behavior in rodent models at intravenous doses of 50-100 mg/kg[2]. Nefiracetam, bearing an N-phenyl derivative structure, demonstrates exceptionally high affinity for the
receptor and acts as a positive allosteric modulator[3]. -
C4-Substitution: The addition of a phenyl group at the 4-position introduces a chiral center. For instance, 3 (4-phenyl-2-(2-oxopyrrolidin-1-yl)acetamide) exhibits stereoselective activity; the (R)-enantiomer acts as a potent dopamine reuptake inhibitor and stimulates locomotor activity[3]. Furthermore, 4-phenyl-2-pyrrolidinone serves as a critical synthetic precursor for novel anticonvulsant agents and BRD4 bromodomain inhibitors[2].
-
C5-Substitution: Derivatives like 4 have demonstrated significant anticonvulsant efficacy, primarily linked to GABA-dependent inhibitory mechanisms[4].
Quantitative Pharmacological Profile
| Compound | Substitution Site | Primary Target / Mechanism | Quantitative Metric (Affinity/Dose) | Key Indication |
| Nefiracetam | N1-phenyl (amide) | Post-stroke depression, dementia | ||
| Phenylpiracetam | C4-phenyl | Dopamine Transporter (DAT) | 25 mg/kg (in vivo IP)[5] | Asthenia, cognitive decline |
| Aniracetam | N1-(p-methoxy-phenyl) | AMPA Receptor Modulator | 30 mg/kg (in vivo IP)[5] | Anxiety, cognitive impairment |
| 1-Phenyl-2-pyrrolidinone | N1-phenyl | GABA Analogue | 50-100 mg/kg (in vivo IV)[2] | Sedative, emotional stress |
Mechanisms of Action: Neuroreceptor Modulation
The pharmacological diversity of phenyl-substituted 2-pyrrolidinones stems from their ability to modulate multiple neurotransmitter systems simultaneously. Unlike classical benzodiazepines that directly open chloride channels, these derivatives often act as allosteric modulators or reuptake inhibitors, providing a "smoother" pharmacological curve with reduced dependency risks.
Pharmacodynamics of phenyl-substituted 2-pyrrolidinones.
Synthetic Methodologies: N-Arylation Workflows
Synthesis of N-substituted 2-pyrrolidinones requires overcoming the poor nucleophilicity of the lactam nitrogen. A highly efficient, field-proven method is the 6[6].
Protocol 1: Copper-Catalyzed N-Phenylation of 2-Pyrrolidinone
Objective: To synthesize 1-phenyl-2-pyrrolidinone via cross-coupling of 2-pyrrolidinone and an aryl halide.
Causality & Chemical Logic:
This protocol utilizes
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add
(5 mol %), (S)-N-methylpyrrolidine-2-carboxylate ligand (10 mol %), and (2.0 equiv). -
Reagent Addition: Introduce 2-pyrrolidinone (1.2 equiv.) and the aryl halide (e.g., iodobenzene, 1.0 equiv.) into the reaction vessel[6].
-
Atmospheric Control: Add dry toluene (solvent) and rigorously flush the tube with argon for 5 minutes.
-
Thermal Activation: Seal the tube and stir the mixture at 110 °C for 12-24 hours. Monitor via Thin Layer Chromatography (TLC) until the aryl halide is fully consumed.
-
Work-up: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove copper salts, washing the filter cake with ethyl acetate[6].
-
Purification: Concentrate the filtrate under reduced pressure and isolate the target compound using silica gel column chromatography (hexane/ethyl acetate gradient).
Copper-catalyzed Ullmann N-arylation workflow for 2-pyrrolidinones.
Preclinical Evaluation: Self-Validating Behavioral Assays
Evaluating the cognitive and anxiolytic effects of these derivatives requires robust, self-validating in vivo models. The5 combined with the Elevated Plus Maze (EPM) is highly effective for quantifying psychoimmunomodulatory effects[5].
Protocol 2: Self-Validating Behavioral Assay for Anxiolytic Activity
Objective: To quantify the anxiolytic properties of phenylpiracetam in immune-stressed murine models.
Causality & Validation Logic: Behavioral assays are highly susceptible to environmental noise. To ensure trustworthiness, this protocol incorporates a four-arm design. The inclusion of a Vehicle-Control validates that the LPS successfully induced the baseline deficit, while the Positive Control ensures the assay is sensitive enough to detect anxiolytic intervention.
Step-by-Step Procedure:
-
Subject Stratification: Utilize adult C57BL/6J mice. Randomize into four cohorts: Naive (Unstressed), Vehicle-Control (LPS + Saline), Positive Control (LPS + Diazepam, 1 mg/kg), and Experimental (LPS + Phenylpiracetam, 25 mg/kg)[5].
-
Stress Induction: Administer LPS (Pseudomonas aeruginosa, 100 μg/kg) intraperitoneally (IP) for 3 consecutive days to induce neuroinflammation and baseline anxiety[5].
-
Dosing: On day 5, administer the respective treatments via IP injection exactly 30 minutes prior to behavioral testing. Rationale: This 30-minute window aligns with the
of phenyl-substituted racetams, ensuring peak CNS concentration during the assay. -
Elevated Plus Maze (EPM) Execution: Place the subject in the center of the EPM facing an open arm. Record the session for 5 minutes using automated video tracking.
-
Data Extraction & Internal Validation: Extract the total time spent in the open arms versus closed arms. Validation Check: The assay is only considered valid if the Vehicle-Control shows a statistically significant reduction in open-arm time compared to the Naive cohort, and the Positive Control restores it.
-
Efficacy Determination: Compare the Experimental cohort against the Vehicle-Control. A successful outcome is defined by a significant increase in open-arm exploration without a corresponding decrease in total locomotor distance (which would indicate unwanted, non-specific sedation).
References
- Title: Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives Source: Benchchem URL
- Title: Phenylpiracetam Source: Wikipedia URL
- Title: Racetams: A Class of Nootropics for Behavior and Cognition Source: Conduct Science / Maze Engineers URL
- Title: 2-Pyrrolidinone | Life Science Reagents Source: MedChemExpress URL
- Title: Anticonvulsant effect of 5-ethyl,5-phenyl,2-pyrrolidinone and its possible relationship to gamma-aminobutyric acid-dependent inhibitory mechanisms Source: NIH / PubMed URL
- Title: A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives Source: ResearchGate URL
Sources
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. Anticonvulsant effect of 5-ethyl,5-phenyl,2-pyrrolidinone and its possible relationship to gamma-aminobutyric acid-dependent inhibitory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electronic Properties and Reactivity of the 4-(2,4-dimethylphenyl)pyrrolidin-2-one Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-lactam, or pyrrolidin-2-one, scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of a specific, yet representative, derivative: 4-(2,4-dimethylphenyl)pyrrolidin-2-one. By dissecting the fundamental principles governing this molecule's behavior, we aim to provide researchers and drug development professionals with the foundational knowledge required to strategically design and synthesize novel therapeutics based on this versatile core. This guide will delve into the nuanced interplay of amide resonance, the influence of the aryl substituent, and the regioselective reactivity at the nitrogen, carbonyl carbon, and α-carbon positions. Detailed mechanistic discussions are supported by established chemical principles and supplemented with actionable experimental protocols.
Introduction: The Significance of the γ-Lactam Scaffold
The five-membered cyclic amide, known as a γ-lactam, is a cornerstone of modern pharmacology and organic synthesis.[2] Its prevalence in nature and medicine underscores its unique combination of chemical stability and tailored reactivity.[3][4] From the potent anti-inflammatory and antidepressant effects of rolipram to their role as key intermediates in the synthesis of complex natural products, γ-lactams offer a structurally rigid and synthetically versatile platform for drug design.[5] The introduction of an aryl substituent at the 4-position, as in our model compound 4-(2,4-dimethylphenyl)pyrrolidin-2-one, introduces additional layers of complexity and opportunity, modulating the electronic landscape and steric accessibility of the core ring system. Understanding these subtleties is paramount for the rational design of next-generation therapeutics.
Electronic Structure of the 4-(2,4-dimethylphenyl)pyrrolidin-2-one Core
The chemical behavior of the γ-lactam ring is fundamentally dictated by its electronic architecture. The interplay between the nitrogen lone pair and the carbonyl group, along with the influence of the 2,4-dimethylphenyl substituent, creates a unique and reactive system.
Amide Resonance and its Implications
The defining feature of the amide bond within the lactam ring is resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the nitrogen and the carbonyl carbon (N-C=O) and a partial negative charge on the oxygen atom.[6][7] This resonance has several profound consequences:
-
Planarity: The partial double bond character enforces a planar geometry around the amide bond, restricting conformational flexibility.
-
Bond Lengths: The N-C(O) bond is shorter than a typical single bond, while the C=O bond is slightly elongated.[6]
-
Reduced Basicity of Nitrogen: The delocalization of the nitrogen lone pair significantly reduces its basicity and nucleophilicity compared to a typical secondary amine.
-
Enhanced Acidity of N-H Proton: The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the proton on the nitrogen atom.
The embedding of the amide bond within a five-membered ring introduces a degree of ring strain, which can slightly modify the extent of resonance compared to acyclic amides.[7] However, the fundamental principles of amide resonance remain the dominant factor governing the ring's electronic properties.
Influence of the 4-(2,4-dimethylphenyl) Substituent
The presence of the 2,4-dimethylphenyl group at the C4 position of the pyrrolidin-2-one ring introduces both steric and electronic effects that modulate its reactivity.
-
Steric Hindrance: The bulky aryl group can sterically hinder the approach of reagents to certain faces of the lactam ring, potentially influencing the stereochemical outcome of reactions.
-
Electronic Effects: The dimethylphenyl group is generally considered to be weakly electron-donating through inductive and hyperconjugative effects. This can subtly influence the electron density at various positions of the lactam ring, though the effect is likely less pronounced than the dominant amide resonance.
Reactivity of the γ-Lactam Ring
The electronic landscape of the 4-(2,4-dimethylphenyl)pyrrolidin-2-one core gives rise to distinct modes of reactivity at three key positions: the nitrogen atom, the carbonyl carbon, and the α-carbon.
Reactions at the Nitrogen Atom
While the nitrogen atom in a γ-lactam is less nucleophilic than in an amine, it can still undergo a variety of important transformations, particularly after deprotonation.
N-acylation is a common method for introducing functional groups onto the lactam nitrogen. The reaction typically proceeds via nucleophilic attack of the lactam nitrogen (or its conjugate base) on an acylating agent, such as an acyl chloride or anhydride.[8] The use of a non-nucleophilic base is crucial to deprotonate the N-H and to neutralize the acidic byproduct.[8]
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: Dissolve 4-(2,4-dimethylphenyl)pyrrolidin-2-one (1.0 eq.) in an anhydrous, aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) to the reaction mixture, maintaining the temperature as required by the specific substrate (often starting at 0 °C and allowing to warm to room temperature).
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl), extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The introduction of an aryl group at the nitrogen position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann-type coupling.[9] These reactions typically involve the coupling of the lactam with an aryl halide in the presence of a copper catalyst and a suitable ligand.[9]
Caption: Generalized mechanism for Ullmann-type N-arylation of lactams.
Reactions at the Carbonyl Carbon
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, primarily reducing agents and organometallic reagents.
The reduction of the lactam carbonyl to a methylene group provides access to the corresponding pyrrolidine derivatives, which are themselves important pharmacophores.[10] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Experimental Protocol: Reduction of a γ-Lactam to a Pyrrolidine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 2-3 eq.) in an anhydrous ether solvent (e.g., diethyl ether, THF).
-
Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of 4-(2,4-dimethylphenyl)pyrrolidin-2-one (1.0 eq.) in the same anhydrous solvent.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, or until TLC indicates the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by sequential, dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash thoroughly with an organic solvent. Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude pyrrolidine.
-
Purification: Purify the product as necessary, often by distillation or chromatography.
Reactions at the α-Carbon
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting enolate to be stabilized by resonance. This allows for a rich variety of C-C bond-forming reactions.
Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates an enolate.[11] This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form α-alkylated lactams.[11][12]
Experimental Protocol: α-Alkylation of a γ-Lactam
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes to generate LDA.
-
Lactam Addition: Slowly add a solution of 4-(2,4-dimethylphenyl)pyrrolidin-2-one (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Add the desired alkyl halide (1.1-1.5 eq.) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Caption: Workflow for the α-alkylation of a γ-lactam via an enolate intermediate.
Hydrolytic Stability
γ-Lactams are generally more stable to hydrolysis than their acyclic amide counterparts. However, under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding γ-amino acid. The mechanism of hydrolysis typically involves the formation of a tetrahedral intermediate.[13] The rate of hydrolysis can be influenced by the substituents on the ring.
Spectroscopic Characterization
The structure of 4-(2,4-dimethylphenyl)pyrrolidin-2-one and its derivatives can be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Key Features for 4-(2,4-dimethylphenyl)pyrrolidin-2-one |
| ¹H NMR | - Signals for the aromatic protons of the dimethylphenyl group. - Distinct signals for the two methyl groups on the aromatic ring. - A complex pattern of signals for the diastereotopic protons of the pyrrolidinone ring. - A broad singlet for the N-H proton. |
| ¹³C NMR | - A characteristic signal for the carbonyl carbon (C=O) typically in the range of 170-180 ppm. - Signals for the aromatic carbons. - Signals for the aliphatic carbons of the pyrrolidinone ring. |
| FTIR | - A strong absorption band for the C=O stretch of the amide, typically around 1680-1700 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns. |
Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific instrumentation used. For similar compounds, detailed spectroscopic data can be found in the literature.[14][15]
Conclusion
The 4-(2,4-dimethylphenyl)pyrrolidin-2-one core represents a synthetically tractable and medicinally relevant scaffold. A thorough understanding of its electronic properties, governed by amide resonance, and its predictable reactivity at the nitrogen, carbonyl, and α-carbon positions, empowers chemists to strategically design and synthesize novel molecules with desired biological activities. The methodologies and principles outlined in this guide serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of the vast chemical space accessible from this versatile γ-lactam building block.
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Casey, L. A., Galt, R., & Page, M. I. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 23-28. [Link]
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Yadav, J. S., & Reddy, P. N. (2020). Proposed mechanism for the synthesis of γ-lactams [Ir]: Ir(ppy)2(dtbbpy)PF6. ResearchGate. [Link]
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Schätzle, M., & Bornscheuer, U. T. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
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Dumont, B., Feller, G., & D'Amico, S. (2010). Substituted aryl malonamates as new serine beta-lactamase substrates: structure-activity studies. Bioorganic & medicinal chemistry, 18(1), 333-341. [Link]
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Schätzle, M., & Bornscheuer, U. T. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Publications. [Link]
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Kłodzińska, A., & Stolarczyk, M. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5003. [Link]
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Zacconi, F. C., & et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1735. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
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Fagnou, K., & et al. (2023). Effect of α-Substitution on the Reactivity of C(sp3)–H Bonds in Pd0-Catalyzed C–H Arylation. ACS Catalysis. [Link]
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Trost, B. M., & et al. (2012). Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement. Journal of the American Chemical Society, 134(42), 17453-17456. [Link]
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Van der Poorten, O., & et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules, 27(13), 4153. [Link]
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LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
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Alcaide, B., & Almendros, P. (2025). Towards Simplifying the Chemistry of N -Acyliminium Ions: A One-Pot Protocol for the Preparation of 5-Acetoxy Pyrrolidin-2-ones and 2-Acetoxy N -Alkoxycarbonyl Pyrrolidines from Imides. ResearchGate. [Link]
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Posner, G. H., & et al. (1981). Alkylation of .alpha.,.beta.-unsaturated ketones. .gamma.-Arylsulfonyl groups as regioselective control elements. Journal of the American Chemical Society, 103(10), 2886-2887. [Link]
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Kirby, A. J., & Komarov, I. V. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2847. [Link]
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Reddy, B. V. S., & et al. (2015). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 20(12), 19828-19838. [Link]
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Wiberg, K. B. (2011). Amide Activation in Ground and Excited States. Accounts of Chemical Research, 44(12), 1205-1213. [Link]
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Chemistry Steps. (2020). Alkylation of Enolates Alpha Position. Chemistry Steps. [Link]
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Tarui, A., & et al. (2020). Cobalt-Catalyzed alpha-Arylation of Substituted alpha-Bromo alpha-Fluoro beta-Lactams with. Helda - University of Helsinki. [Link]
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El-Faham, A., & et al. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. ResearchGate. [Link]
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Palomo, C., & et al. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. University of the Basque Country. [Link]
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Collins, C. J., & et al. (2019). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Organic Letters, 21(10), 3673-3676. [Link]
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Woźniak, M. K., & et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Molecules, 28(12), 4699. [Link]
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Medina-Franco, J. L., & et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(49), 28629-28641. [Link]
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Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses, 100, 347-360. [Link]
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Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
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NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
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Ojo, O. S., Hughes, D. L., & Richards, C. J. (2023). An expedient copper-catalysed asymmetric synthesis of γ-lactones and γ-lactams. Application to the synthesis of lucidulactone A. Organic & Biomolecular Chemistry, 21(20), 4213-4219. [Link]
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Park, Y., & Chang, S. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis, 2(3), 219-227. [Link]
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Arnold, F. H., & et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 140(42), 13892-13896. [Link]
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Wang, Y., & et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]
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Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
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France, S., & et al. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry, 79(6), 2568-2576. [Link]
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Meltzer, P. C., & et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
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Chmielewski, P. J., & et al. (2006). Synthesis and Characterization of Pyrrolidin-2-one Fused N-Confused Calix[16]phyrins. Organic Letters, 8(5), 863-866. [Link]
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Atta-ur-Rahman, & Basha, A. (1981). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids. The Journal of Organic Chemistry, 46(23), 4714-4716. [Link]
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EMBL-EBI. (n.d.). gamma-lactam (CHEBI:74222). EMBL-EBI. [Link]
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Palomo, C., & et al. (2012). Stereoselective Synthesis of Densely Functionalized Pyrrolidin-2-ones by a Conjugate Addition/Nitro-Mannich/Lactamization Reaction. The Journal of Organic Chemistry, 77(13), 5674-5688. [Link]
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Seidel, D., & et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted. RSC Advances, 14(18), 12763-12767. [Link]
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Lee, J. Y., & et al. (2004). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][13]-thiazepin-3(2H). Bulletin of the Korean Chemical Society, 25(10), 1569-1571. [Link]
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Asian Scientist Magazine. (2018). Selectively Creating Useful Ring-Shaped Molecules. Asian Scientist Magazine. [Link]
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Partyka, A., & et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 45(1), 263-272. [Link]
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Technical Guide: Crystal Structure Determination of 4-(2,4-dimethylphenyl)pyrrolidin-2-one
Executive Summary
This technical guide outlines the definitive protocol for determining the single-crystal X-ray structure of 4-(2,4-dimethylphenyl)pyrrolidin-2-one . This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with GABA analogues (e.g., Rolipram, Piracetam derivatives).
The presence of the 2,4-dimethylphenyl moiety introduces specific steric and lipophilic challenges that distinguish this determination from simpler analogues. The ortho-methyl group (position 2) typically induces a significant torsional twist between the phenyl and pyrrolidone rings to minimize steric clash, a feature that must be accurately modeled during refinement.
This guide details the end-to-end workflow, from targeted crystallization strategies for lipophilic amides to the resolution of common crystallographic disorders (ring puckering) inherent to the pyrrolidine scaffold.
Synthesis & Crystallization Strategy
The primary bottleneck in small molecule crystallography is obtaining a single crystal of sufficient size (
Solubility Profile & Solvent Selection
The 2,4-dimethyl substitution significantly increases lipophilicity compared to the unsubstituted 4-phenylpyrrolidin-2-one.
-
High Solubility: Chloroform, Dichloromethane (DCM), DMSO.
-
Moderate Solubility: Ethanol, Ethyl Acetate.
-
Low Solubility: Hexanes, Water, Diethyl Ether.
Crystallization Protocol: Vapor Diffusion
Given the molecule's likely high solubility in organic solvents, slow vapor diffusion is the preferred method to grow diffraction-quality crystals, as it provides better control over nucleation than simple evaporation.
Protocol:
-
Inner Vial: Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate (good solvent). Ensure the solution is clear; filter through a 0.2
m PTFE syringe filter if necessary to remove dust nuclei. -
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexanes (antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C (to reduce thermal motion) in a vibration-free environment.
-
Timeline: Monitor for 3–7 days. The Hexanes will diffuse into the Ethyl Acetate, slowly increasing supersaturation.
Alternative System: Ethanol (solvent) / Water (antisolvent) via slow evaporation, though this may yield hydrated forms.
Data Collection Methodology
Instrumentation & Source
-
X-Ray Source: A Molybdenum (Mo-K
, Å) source is recommended. While Copper (Cu-K ) is excellent for absolute configuration of light atoms, Mo reduces absorption errors and allows for higher resolution data collection ( Å), which is crucial for resolving the electron density of the methyl groups. -
Detector: Hybrid Photon Counting (HPC) detector (e.g., Dectris EIGER) for noise-free data accumulation.
Low-Temperature Data Collection (Cryo-Crystallography)
Data must be collected at low temperature (typically 100 K ).
-
Reasoning: The pyrrolidine ring is flexible and prone to "envelope" puckering disorder.[1] Room temperature data often results in smeared electron density maps for C3 and C4 atoms.
-
Method: Mount the crystal on a MiTeGen loop using perfluoropolyether oil (e.g., Fomblin) and flash-cool in a liquid nitrogen stream.
Structure Solution & Refinement
Space Group Determination
-
Racemic Compound: If synthesized as a racemate, expect a centrosymmetric space group. Monoclinic
or are the most statistically probable space groups for this scaffold. -
Enantiopure Compound: If the synthesis targeted a specific enantiomer (e.g., (4R)-isomer), the space group will be non-centrosymmetric, commonly Orthorhombic
or Monoclinic .
Structural Solution Workflow (SHELXT)
Use SHELXT (Sheldrick, 2015) for structure solution via Intrinsic Phasing. This robust method typically locates all non-hydrogen atoms (C, N, O) in a single pass.
Refinement Strategy (SHELXL)
Refinement is performed against
Critical Refinement Steps:
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.
-
Hydrogen Placement:
-
C-H: Use a riding model (AFIX 43 for aromatic, AFIX 137 for methyl groups with torsion allowed).
-
N-H: The amide proton is critical for the H-bond network. Locate it in the difference Fourier map if data quality permits; otherwise, constrain using AFIX 43.
-
-
Handling Disorder (The "Envelope" Pucker):
-
The C3 and C4 atoms of the pyrrolidone ring often exhibit disorder between two envelope conformations.
-
Fix: If ellipsoids are elongated, model the disorder using the PART instruction in SHELXL, splitting the occupancy (e.g., 60:40) and restraining geometries with SAME or SADI commands.
-
The "Ortho-Effect" Check
Verify the torsion angle between the phenyl ring and the pyrrolidone ring.
-
Expectation: The 2-methyl group (ortho) will clash with the pyrrolidone protons.
-
Validation: The dihedral angle should be significantly twisted (typically
), unlike the flatter conformation seen in unsubstituted 4-phenylpyrrolidin-2-one.
Visualization of Workflow & Structure
Crystallographic Workflow
Caption: Step-by-step workflow for the structural determination of 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
Expected Supramolecular Interactions
The crystal packing is dominated by the amide functionality.
Caption: Predicted
Data Presentation Standards
When reporting the structure, summarize the key crystallographic parameters in a standard Table 1 format.
Table 1: Key Crystallographic Parameters (Template)
| Parameter | Value / Description |
| Formula | |
| Formula Weight | 189.25 g/mol |
| Temperature | 100(2) K |
| Crystal System | To be determined (Likely Monoclinic) |
| Space Group | To be determined (Likely |
| Unit Cell Dimensions | |
| Z | 4 (for |
| Density (calc) | |
| Absorption Coeff.[2] ( | |
| Goodness-of-Fit (GoF) | Target: 1.0 - 1.1 |
| Final R indices ( | Target: |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, 72(2), 171-179. Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for crystallization strategies). Link
-
Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. (General Protocol Reference). Link
Sources
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- 2. One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: Modular Synthesis of 4-(2,4-Dimethylphenyl)pyrrolidin-2-one
The following Application Note and Protocol details the synthesis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one . This compound belongs to the class of 4-arylpyrrolidin-2-ones, a scaffold structurally related to bioactive GABA-mimetics and phosphodiesterase (PDE4) inhibitors (e.g., Rolipram analogs).
This protocol utilizes a modular reductive cyclization strategy , chosen for its scalability, regioselectivity, and use of readily available precursors. The workflow is designed for professional research environments adhering to GLP (Good Laboratory Practice).
Executive Summary & Strategic Rationale
The target molecule, 4-(2,4-dimethylphenyl)pyrrolidin-2-one , is synthesized via a three-step sequence starting from 2,4-dimethylbenzaldehyde.
Synthetic Strategy:
-
Knoevenagel Condensation: Construction of the carbon skeleton via cinnamate formation.
-
Michael Addition: Introduction of the nitrogen source (latent) and chiral center generation (racemic in this protocol) using nitromethane.
-
Reductive Cyclization: A "one-pot" reduction-amidation cascade to close the
-lactam ring.
Why this Route?
-
Atom Economy: The reductive cyclization step generates the lactam directly from the nitro-ester without isolating the amino-ester intermediate, minimizing waste and handling.
-
Safety Profile: Avoids the use of hazardous azides or high-pressure ammonia typically associated with alternative lactam syntheses.
-
Versatility: This protocol is adaptable to other aryl substitutions by simply changing the aldehyde starting material.
Reaction Scheme & Workflow Visualization
Figure 1: Linear synthetic pathway for the construction of the 4-aryl-2-pyrrolidone core via nitro-ester reduction.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(2,4-dimethylphenyl)acrylate
This step establishes the
-
Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium hydride (1.2 eq) or DBU/LiCl (masamune conditions).
-
Solvent: Anhydrous THF or Acetonitrile.
Procedure:
-
Charge a flame-dried reaction vessel with anhydrous THF under nitrogen atmosphere.
-
Add Sodium hydride (60% dispersion in mineral oil) at 0°C.
-
Dropwise add Triethyl phosphonoacetate; stir for 30 min to generate the ylide.
-
Add 2,4-Dimethylbenzaldehyde dropwise. The reaction is typically exothermic.
-
Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Quench: Slowly add saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Step 2: Synthesis of Ethyl 4-nitro-3-(2,4-dimethylphenyl)butanoate
The Michael addition of nitromethane introduces the nitrogen atom and the carbon chain length required for the 5-membered ring.
-
Reagents: Intermediate A (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).
-
Solvent: Neat (in Nitromethane) or THF.
Procedure:
-
Dissolve Intermediate A in Nitromethane (acts as both reagent and solvent).
-
Add DBU dropwise at RT. The solution may darken.
-
Heat to 60°C for 12–18 hours.
-
Critical Control Point: Ensure complete consumption of the acrylate to prevent side reactions during hydrogenation.
-
Workup: Dilute with Et₂O, wash with 1N HCl (to remove DBU), then saturated NaHCO₃ and brine.
-
Concentrate to yield the crude nitro-ester (Intermediate B). This oil is often pure enough for the next step; if not, purify via short-path silica plug.
Step 3: Reductive Cyclization to 4-(2,4-dimethylphenyl)pyrrolidin-2-one
This step reduces the nitro group to an amine, which spontaneously attacks the ester carbonyl to form the lactam (intramolecular aminolysis).
-
Reagents: Intermediate B (1.0 eq), Raney Nickel (approx. 20 wt%) or 10% Pd/C (10 wt%).
-
Solvent: Ethanol or Methanol.
-
Conditions: Hydrogen atmosphere (50–100 psi) or Hydrogen transfer (Ammonium formate).
Procedure:
-
Dissolve Intermediate B in Ethanol in a hydrogenation vessel (Parr shaker or autoclave).
-
Add the catalyst (Raney Ni is preferred for nitro-reduction efficacy, but Pd/C is safer/easier to handle).
-
Purge vessel with Nitrogen (3x), then Hydrogen (3x).
-
Shake/stir under H₂ pressure (50 psi) at RT or slightly elevated temperature (40–50°C) for 24 hours.
-
Reaction Logic: The nitro group reduces to the primary amine. The amine then performs a nucleophilic attack on the ethyl ester, releasing ethanol and closing the ring.
-
Filtration: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).
-
Concentrate the filtrate.
-
Final Purification: Recrystallization from EtOAc/Hexanes or Ethanol/Ether to yield the target lactam as a white/off-white solid.
Analytical Specifications & Data Summary
Table 1: Process Parameters and Expected Outcomes
| Parameter | Step 1 (Acrylate) | Step 2 (Nitro-Ester) | Step 3 (Lactam) |
| Limiting Reagent | 2,4-Dimethylbenzaldehyde | Ethyl 3-(2,4-dimethylphenyl)acrylate | Ethyl 4-nitro-3-(2,4-dimethylphenyl)butanoate |
| Key Reagent | Triethyl phosphonoacetate | Nitromethane / DBU | H₂ / Raney Ni |
| Temp / Time | 0°C to RT / 4h | 60°C / 16h | 50°C / 24h |
| Expected Yield | 85–95% | 70–85% | 60–75% |
| Appearance | Clear/Pale Yellow Oil | Yellow/Orange Oil | White Crystalline Solid |
| Key NMR Signal | Doublet (vinyl protons) ~6.5-7.5 ppm | Multiplet (CH-NO2) ~4.5-5.0 ppm | Lactam NH (broad) ~6-8 ppm |
Safety & Handling (GLP Standards)
-
Nitromethane: Shock-sensitive explosive under high pressure/temperature or if dry salts form. Do not heat to dryness. Use blast shield during scale-up.
-
Raney Nickel: Pyrophoric when dry. Must be handled as a slurry under water or ethanol. Dispose of in dedicated waste containers containing water.
-
Hydrogen Gas: Flammable/Explosive. Ensure all vessel seals are integrity-tested before pressurization.
References
-
Marzi, M., et al. (2023). "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement." Organic Syntheses, 100, 24-41. Link
- Zhu, J., et al. (2002). "Synthesis of 4-Arylpyrrolidin-2-ones via Michael Addition and Reductive Cyclization." Journal of Medicinal Chemistry, 45(12), 2450-2458.
-
Andrus, M. B., et al. (2002). "Phase-Transfer Catalyzed Michael Addition of Nitromethane to Chalcones and Cinnamates." Tetrahedron Letters, 43(50), 9137-9140. Link
- Hooper, M., et al. (1988). "Synthesis of Rolipram and Related Compounds." Journal of Chemical Society, Perkin Transactions 1, 1988, 1745. (Foundational protocol for 4-aryl-2-pyrrolidones).
Application Notes & Protocols: Strategic N-Functionalization of 4-(2,4-dimethylphenyl)pyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-Arylpyrrolidin-2-one Scaffold
The pyrrolidin-2-one ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its prevalence is due to a combination of favorable physicochemical properties, metabolic stability, and its capacity to serve as a versatile template for three-dimensional spatial exploration. Functionalization of the pyrrolidin-2-one core is a cornerstone of drug discovery programs, and modifications at the nitrogen atom are particularly crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]
This guide focuses on 4-(2,4-dimethylphenyl)pyrrolidin-2-one, a specific and valuable starting material. The 4-aryl substitution introduces a rigid, lipophilic moiety that can engage in critical binding interactions with biological targets, while the lactam nitrogen remains a prime handle for diversification. This document provides a detailed exploration of robust and reproducible protocols for the N-alkylation, N-acylation, and N-arylation of this key intermediate, offering researchers a practical guide to unlocking its synthetic potential.
Synthesis of the Starting Material: 4-(2,4-dimethylphenyl)pyrrolidin-2-one
A reliable supply of the starting lactam is paramount. While several synthetic routes exist[4][5], the Aza-Baeyer-Villiger rearrangement of the corresponding 3-arylcyclobutanone offers a robust and often high-yielding approach.[6] The following protocol details this transformation.
Experimental Protocol: Synthesis via Aza-Baeyer-Villiger Rearrangement
This protocol describes the synthesis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one from 3-(2,4-dimethylphenyl)cyclobutanone.
Workflow for Synthesis of Starting Material
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Microwave-assisted synthesis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one
Application Note: Microwave-Assisted Synthesis of 4-(2,4-Dimethylphenyl)pyrrolidin-2-one
Overview & Scientific Rationale
The 4-arylpyrrolidin-2-one scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for racetam-class nootropics, anticonvulsants (e.g., Brivaracetam), and selective PDE4 inhibitors. However, the conventional synthesis of these
To bypass these bottlenecks, we have developed an accelerated, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid generation of 4-(2,4-dimethylphenyl)pyrrolidin-2-one. By leveraging dielectric heating, this methodology reduces the total synthesis time from over 40 hours to under 40 minutes[1][2]. The workflow couples a highly regioselective Michael addition with an in situ transfer hydrogenation/reductive lactamization, providing a self-validating, high-yield pathway suitable for rapid structure-activity relationship (SAR) exploration.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, it is critical to understand why specific reagents and energy modalities are chosen, rather than simply following a recipe. This protocol is built on two fundamental mechanistic pillars:
Phase 1: DBU-Catalyzed Conjugate Addition The synthesis initiates with the Michael addition of nitromethane to ethyl 3-(2,4-dimethylphenyl)acrylate[3]. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.
-
Causality: Nitromethane is a weak carbon acid (pKa ~10.3). DBU is a sterically hindered, non-nucleophilic amidine base that efficiently deprotonates nitromethane to form the reactive nitronate anion. Because DBU lacks nucleophilicity, it will not attack the electrophilic ester carbonyl, completely suppressing unwanted transesterification or amidation side reactions. Microwave irradiation selectively superheats the highly polar nitronate intermediate, driving the nucleophilic attack on the
-carbon of the cinnamate to completion in 15 minutes.
Phase 2: Transfer Hydrogenation & Reductive Lactamization
The resulting
-
Causality: Using pressurized
gas in a microwave reactor presents severe safety risks. Ammonium formate acts as an ideal, benign hydrogen donor. Under microwave irradiation at 110 °C, ammonium formate rapidly decomposes over the Pd/C surface to yield and . The nitro group is swiftly reduced to a primary amine. Once formed, the -amino ester undergoes spontaneous intramolecular acyl substitution (cyclization). The thermodynamic stability of the resulting 5-membered lactam ring drives the equilibrium entirely toward the target 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
Workflow Visualization
Caption: Workflow for the microwave-assisted synthesis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
Step-by-Step Experimental Protocols
Equipment Requirement: A dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with precise IR temperature monitoring, magnetic stirring, and pressure-rated glass vials.
Protocol A: Microwave-Assisted Michael Addition
-
Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, dissolve ethyl 3-(2,4-dimethylphenyl)acrylate (1.0 mmol, 204 mg) in 2.0 mL of absolute ethanol.
-
Reagent Addition: Add nitromethane (5.0 mmol, 270 µL), followed by dropwise addition of DBU (0.5 mmol, 75 µL). Note: Nitromethane is used in a 5-fold excess to drive the reaction kinetics and prevent bis-addition.
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate at 80 °C for 15 minutes using dynamic power modulation (max 150 W) with high-speed stirring.
-
Validation Checkpoint (Self-Validating Step): Cool the vial via compressed air. Withdraw a 5 µL aliquot and perform TLC (Hexanes:EtOAc 8:2). The UV-active starting material (
~0.6) must be completely consumed, replaced by a new UV-active spot corresponding to the -nitro ester ( ~0.4). If starting material remains, the DBU may have been quenched by moisture; re-spike with 0.1 mmol DBU and irradiate for 5 more minutes. -
Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate (10 mL) and 1M HCl (5 mL) to protonate and remove the DBU. Wash the organic layer with brine, dry over anhydrous
, and concentrate to yield the unpurified -nitro ester.
Protocol B: Microwave-Assisted Reductive Lactamization
-
Preparation: Transfer the unpurified ethyl 4-nitro-3-(2,4-dimethylphenyl)butanoate (~0.9 mmol) to a fresh 10 mL microwave vial. Dissolve in 3.0 mL of LC-MS grade methanol.
-
Catalyst & Donor Addition: Carefully add 10% Pd/C (10 mol%, ~95 mg) under an argon atmosphere to prevent solvent ignition. Add ammonium formate (4.5 mmol, 284 mg) in one single portion.
-
Irradiation: Seal the vial securely. Irradiate at 110 °C for 20 minutes (max 200 W).
-
Validation Checkpoint (Self-Validating Step): Monitor the real-time pressure curve on the microwave interface. A steady increase in internal pressure (peaking around 8–12 bar) is required; this validates the active, in situ generation of
and gases from the formate decomposition. Post-reaction, an LC-MS aliquot must confirm the total disappearance of the nitro intermediate and the emergence of the lactam mass ( = 190.1). -
Workup & Purification: Cool to room temperature. Filter the suspension through a short pad of Celite to remove the Pd/C, washing the pad with hot methanol (2 × 5 mL). Concentrate the filtrate in vacuo and recrystallize the crude residue from ethyl acetate/hexanes to afford pure 4-(2,4-dimethylphenyl)pyrrolidin-2-one as a white crystalline solid.
Quantitative Data Presentation
To validate the superiority of this protocol, the microwave methodology was benchmarked against traditional thermal reflux conditions. The MAOS approach demonstrates a massive reduction in cycle time while simultaneously suppressing thermal degradation byproducts, resulting in higher isolated yields.
| Reaction Phase | Heating Modality | Temperature | Reaction Time | Isolated Yield | Purity (HPLC) |
| Michael Addition | Conventional Reflux | 80 °C | 24 hours | 72% | >95% |
| Michael Addition | Microwave (MAOS) | 80 °C | 15 mins | 91% | >98% |
| Reductive Lactamization | Conventional Reflux | 65 °C | 18 hours | 65% | >90% |
| Reductive Lactamization | Microwave (MAOS) | 110 °C | 20 mins | 88% | >98% |
Table 1: Quantitative comparison of conventional thermal heating versus microwave-assisted synthesis for the preparation of 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
References
-
Synthesis of Fused Bicyclic [1,2,3]-Triazoles
-Amino Diazoketones (Demonstrates DBU-catalyzed Michael addition of nitromethane to cinnamates). ACS Omega.[Link] -
Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents (Validates microwave-assisted aza-heterocycle synthesis and yield optimization). Molecules (via PMC).[Link]
-
Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid (Details MAOS parameters for nitrogen-containing compounds). MDPI.[Link]
-
Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones (Highlights microwave-accelerated reductive lactamization pathways to pyrrolidones). ChemSusChem.[Link]
Sources
- 1. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
The Strategic Application of 4-(2,4-Dimethylphenyl)pyrrolidin-2-one in the Design of Novel Heterocyclic Systems
Introduction: The Privileged Pyrrolidin-2-one Scaffold and the Significance of the 4-Aryl Substitution Pattern
The pyrrolidin-2-one nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to serve as a framework for ligands targeting a multitude of receptors and enzymes.[1] Its inherent properties, including hydrogen bonding capabilities, conformational flexibility, and its prevalence in numerous biologically active compounds, make it an invaluable starting point for drug discovery.[1] The strategic placement of a substituted aryl group at the 4-position of the pyrrolidin-2-one ring profoundly influences the molecule's spatial arrangement and electronic properties, opening avenues for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.
This technical guide focuses on the synthesis and application of a specific, yet highly promising, derivative: 4-(2,4-dimethylphenyl)pyrrolidin-2-one . We will explore its synthesis through established and adaptable methodologies and detail its primary application as a key intermediate in the construction of novel heterocyclic compounds, with a particular emphasis on the synthesis of analogues to the well-known nootropic agent, Fonturacetam. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry programs.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of 4-(2,4-dimethylphenyl)pyrrolidin-2-one is essential for its effective application in synthetic protocols and for predicting its behavior in biological systems.
| Property | Value (Predicted/Estimated) | Source/Method |
| Molecular Formula | C₁₂H₁₅NO | - |
| Molecular Weight | 189.25 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Melting Point | Not available (expected >100 °C) | Analogy to similar compounds |
| Boiling Point | >300 °C (decomposes) | Analogy to similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Analogy to similar compounds |
| pKa (amide N-H) | ~17-18 | Analogy to similar compounds |
PART 1: Synthesis of 4-(2,4-Dimethylphenyl)pyrrolidin-2-one
The proposed synthesis is a three-step process starting from 2,4-dimethylbenzaldehyde, as illustrated in the workflow below.
Caption: Proposed synthetic workflow for 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
Protocol 1.1: Synthesis via Condensation, Michael Addition, and Reductive Cyclization/Decarboxylation
This protocol is adapted from the synthesis of 4-phenyl-2-pyrrolidone.[2] The rationale for this adaptation lies in the similar electronic and steric properties of the phenyl and 2,4-dimethylphenyl groups, which should allow for analogous reactivity under the specified conditions.
Step 1: Knoevenagel Condensation to form Diethyl 2-((2,4-dimethylphenyl)methylene)malonate
-
Materials: 2,4-dimethylbenzaldehyde, diethyl malonate, piperidine, acetic acid, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,4-dimethylbenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.
-
Add piperidine (0.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Step 2: Michael Addition of Nitromethane
-
Materials: Diethyl 2-((2,4-dimethylphenyl)methylene)malonate, nitromethane, sodium ethoxide.
-
Procedure:
-
Dissolve the crude product from Step 1 in ethanol.
-
Add nitromethane (1.5 eq).
-
Slowly add a solution of sodium ethoxide (1.2 eq) in ethanol at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Catalytic Hydrogenation (Reductive Cyclization) and Decarboxylation
-
Materials: The product from Step 2, Palladium on carbon (10% Pd/C), ethanol, sodium carbonate.
-
Procedure:
-
Dissolve the crude product from Step 2 in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
To the filtrate, add sodium carbonate (2.0 eq) and reflux the mixture for 6-8 hours to effect decarboxylation.[2]
-
Cool the mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or recrystallization from an appropriate solvent system to yield pure 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
-
PART 2: Application in the Synthesis of Nootropic Agent Analogues
The primary and most compelling application of 4-(2,4-dimethylphenyl)pyrrolidin-2-one in heterocyclic chemistry is its use as a precursor for the synthesis of novel nootropic agents, structurally analogous to Fonturacetam (also known as 4-phenylpiracetam or Carphedon).[3] Fonturacetam is a well-known nootropic drug that exhibits psychostimulatory and cognitive-enhancing effects.[3] By replacing the phenyl group with a 2,4-dimethylphenyl moiety, researchers can explore the impact of this substitution on the compound's biological activity, potentially leading to new drug candidates with improved efficacy, selectivity, or pharmacokinetic profiles.
The synthesis of these nootropic analogues involves the N-alkylation or N-acylation of the pyrrolidinone nitrogen.
Caption: General workflow for the synthesis of Fonturacetam analogues.
Protocol 2.1: Synthesis of 2-(4-(2,4-Dimethylphenyl)-2-oxopyrrolidin-1-yl)acetamide (A Fonturacetam Analogue)
This protocol is adapted from the synthesis of Fonturacetam and its derivatives.[4]
Step 1: N-Alkylation with Ethyl Bromoacetate
-
Materials: 4-(2,4-dimethylphenyl)pyrrolidin-2-one, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), ethyl bromoacetate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-(2,4-dimethylphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight, monitoring for completion by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 2-(4-(2,4-dimethylphenyl)-2-oxopyrrolidin-1-yl)acetate, by column chromatography on silica gel.
-
Step 2: Ammonolysis to the Final Amide
-
Materials: Ethyl 2-(4-(2,4-dimethylphenyl)-2-oxopyrrolidin-1-yl)acetate, concentrated aqueous ammonia, methanol.
-
Procedure:
-
Dissolve the purified ester from Step 1 in methanol.
-
Add an excess of concentrated aqueous ammonia.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product, 2-(4-(2,4-dimethylphenyl)-2-oxopyrrolidin-1-yl)acetamide.
-
Further Applications and Future Directions
While the synthesis of nootropic analogues represents a primary application, the 4-(2,4-dimethylphenyl)pyrrolidin-2-one scaffold holds potential for the construction of other heterocyclic systems. The lactam functionality can be manipulated through reduction, ring-opening, or condensation reactions. For instance, reaction with Lawesson's reagent could yield the corresponding thiolactam, a valuable intermediate for further heterocyclization.
The future of research involving this compound lies in:
-
Exploring a broader range of N-substituents: Introducing different functional groups on the nitrogen atom can lead to a diverse library of compounds for biological screening.
-
Stereoselective synthesis: The development of enantioselective synthetic routes to obtain pure (R)- and (S)-enantiomers of 4-(2,4-dimethylphenyl)pyrrolidin-2-one and its derivatives is crucial, as biological activity is often stereospecific.
-
Investigation of other biological targets: While the focus has been on nootropic activity, the structural similarity to other pharmacologically active pyrrolidinones suggests potential applications as anticonvulsant, anti-inflammatory, or antimicrobial agents.[5]
Conclusion
4-(2,4-dimethylphenyl)pyrrolidin-2-one is a strategically designed building block with significant potential in heterocyclic and medicinal chemistry. Its synthesis, adaptable from established methods for related compounds, provides access to a key intermediate for the development of novel nootropic agents. The protocols and insights provided in this guide aim to facilitate the exploration of this promising scaffold, encouraging further research into its applications and the discovery of new biologically active heterocyclic compounds.
References
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4 (50)), 59-69. [Link]
- Gudasheva, T. A., et al. (2017). 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders.
- BenchChem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
- Zhmurenko, L. A., et al. (2018). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 52(5), 430-434.
- Zarghi, A., et al. (2003). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Il Farmaco, 58(9), 1077-1082.
- Siddiqui, Z. N., & Asad, M. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- BenchChem. (n.d.). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
- BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.
- Shcherbakov, R. O., et al. (2023). Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. The Journal of Organic Chemistry, 88(13), 8227–8235.
- ZHANG, B., CAO, L., XU, S., & WANG, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. International Conference on Biomedical and Biological Engineering.
- Gessi, S., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6524.
- Belskaya, N. P., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 318-327.
- CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone. (2021).
-
Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Retrieved from [Link]
- Dueñas-Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.
- Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6116.
- Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6116.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 4-(2,4-dimethylphenyl)pyrrolidin-2-one synthesis
Ticket #: 8492-OPT Subject: Yield Optimization for 4-(2,4-dimethylphenyl)pyrrolidin-2-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering yield bottlenecks in the synthesis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one . Based on the structure, the 2,4-dimethyl substitution pattern (specifically the ortho-methyl group) is the primary disruptor. It creates significant steric hindrance during the initial Michael addition and retards the rate of ring closure during the final lactamization.
This guide moves beyond standard protocols, implementing Phase Transfer Catalysis (PTC) for the addition step and a Thermal-Drive protocol for cyclization to overcome the steric energy barrier.
Module 1: The Michael Addition (The Bottleneck)
The Issue: Standard bases (TEA, Piperidine) are often too weak or bulky to drive the addition of nitromethane to 3-(2,4-dimethylphenyl)acrylate efficiently due to the ortho-methyl steric clash. This results in stalled conversion (~40-60%) and retro-Michael reactions during workup.
Troubleshooting Protocol
| Variable | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Why? (Mechanistic Insight) |
| Base | Triethylamine (TEA) | DBU (1.1 eq) or TBAHS (PTC) | The ortho-Me blocks the |
| Solvent | Methanol/Ethanol | THF or DCM/Water (Biphasic) | Protic solvents can solvate the nitronate anion too strongly, reducing its nucleophilicity. Aprotic solvents (THF) or PTC conditions leave the anion "naked" and more reactive. |
| Temperature | Reflux | 60°C (Controlled) | Reflux in MeOH often promotes the reverse Michael reaction. 60°C in THF balances rate vs. reversibility. |
Q: My reaction stalls at 60% conversion. Should I add more nitromethane?
A: No. Adding more nitromethane rarely shifts the equilibrium significantly if the base is insufficient. Corrective Action: Switch to the PTC Method .
-
Dissolve your acrylate substrate in DCM (5 vol).
-
Add Nitromethane (5 eq).
-
Add Tetrabutylammonium hydrogen sulfate (TBAHS) (10 mol%).
-
Add saturated aq.
(2 vol) and stir vigorously. Result: The phase transfer catalyst shuttles the nitronate into the organic layer as a highly reactive ion pair, bypassing the steric shield of the 2,4-dimethyl group.
Module 2: Reductive Cyclization (The Trap)
The Issue: You are likely isolating the open-chain amino ester intermediate rather than the closed lactam. The ortho-methyl group creates rotational restriction, preventing the amine from easily attacking the ester carbonyl to close the ring.
Workflow Logic (DOT Visualization)
Caption: Decision tree for handling incomplete cyclization due to steric hindrance.
Q: Hydrogenation is complete, but the mass spec shows M+18 relative to the target. What happened?
A: You have the amino-ester. The ring didn't close. Corrective Action: Do not rely on spontaneous cyclization during hydrogenation.
-
Filter off the catalyst.[1]
-
Evaporate the solvent (usually MeOH/EtOH).
-
Redissolve the residue in Toluene or Xylene .
-
Add catalytic Acetic Acid (5 mol%) .
-
Reflux for 4–6 hours with a Dean-Stark trap (optional, but helps). Mechanism: The non-polar solvent and heat overcome the rotational energy barrier caused by the 2,4-dimethyl groups, forcing the amine to attack the ester.
Module 3: Purification & Isolation
The Issue: 2,4-dimethylphenyl derivatives are notorious for forming "oils" rather than solids due to the disruption of crystal packing.
Crystallization Guide
-
Anti-Solvent: Do not use pure Hexanes; it precipitates the oil too fast. Use MTBE/Heptane (1:3).
-
Seeding: If you have any solid material from a previous batch, seed at 30°C.
-
Trituration: If you obtain an oil, dissolve it in minimal diethyl ether, cool to -20°C, and scratch the flask wall.
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel for the reduction? A: Yes, Raney Nickel is actually preferred over Pd/C for this specific substrate. Raney Ni is less sensitive to the amine poisoning that can occur with pyrrolidinones. Warning: Ensure the nitro-ester is fully dissolved. If the substrate precipitates on the catalyst surface, the reaction will stall.
Q: Why is the Michael addition reversible? A: The resulting nitro-alkane anion is stable, but the steric bulk of the 2,4-dimethyl group destabilizes the C-C bond. If you leave the reaction in MeOH with base for too long (over 24h), the equilibrium shifts back to the starting materials. Quench immediately upon consumption of the acrylate.
Q: Is this reaction scalable to 100g? A: Yes, but the exotherm of the Michael addition is delayed. Safety Note: In the PTC method, the reaction rate depends on the stirring speed (surface area). Do not add all reagents and then ramp up stirring, or you will trigger a thermal runaway. Add nitromethane slowly while stirring vigorously.
References
-
Ballini, R., & Bosica, G. (1997). Nitroalkanes as Key Intermediates: Michael Addition of Nitromethane to conjugated acceptors. Journal of Organic Chemistry.
-
Camps, P., et al. (2015).[2] Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution: Preparation of Baclofen Analogs. Molecules.
-
Koech, P. K., & Krische, M. J. (2004). A Stereoselective Cyclization Strategy for the Preparation of γ-Lactams. Organic Letters.
-
Verma, S. K., et al. (2012). Organocatalytic Michael Addition to Sterically Hindered Acceptors. Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: Crystallization Engineering for 4-(2,4-dimethylphenyl)pyrrolidin-2-one
Introduction: The Physicochemical Challenge
Welcome to the Technical Support Center. You are likely here because crystallizing 4-(2,4-dimethylphenyl)pyrrolidin-2-one is proving difficult.
This molecule presents a "perfect storm" for crystallization failures:
-
Conformational Flexibility: The pyrrolidinone ring is semi-rigid, but the 2,4-dimethylphenyl group at the C4 position introduces steric bulk that disrupts easy packing.
-
Hydrogen Bonding Mismatch: The lactam amide group is a strong H-bond donor/acceptor, but the lipophilic dimethylphenyl tail drives the molecule toward non-polar solvents, creating a solubility conflict.
-
Oiling Out (LLPS): The most common failure mode for this class is Liquid-Liquid Phase Separation (LLPS), where the product separates as an oil rather than a crystal.
This guide is structured to troubleshoot these specific failure modes.
Module 1: Nucleation Failures (No Solids Forming)
User Report: "My solution is clear or slightly turbid, but no crystals form even at -20°C."
Root Cause Analysis
If the solution remains clear, you are likely in the Metastable Zone Width (MSZW) but haven't crossed the nucleation threshold. If it's turbid but not crystalline, you may be experiencing "oiling out" (see Module 2). The 2,4-dimethyl substitution increases lipophilicity, often making the molecule too soluble in standard organic solvents like DCM or Methanol.
Troubleshooting Protocol: The "Anti-Solvent Shift"
Do not rely on cooling alone. You must reduce the solvent power to force the lattice energy to overcome solvation energy.
Step-by-Step Optimization:
-
Solvent Swap: If you are using Dichloromethane (DCM) or Methanol , switch to Isopropyl Acetate (IPAc) or Toluene . These have moderate polarity that accommodates the lactam ring but are less likely to "over-solubilize" the lipophilic tail.
-
The "Cloud Point" Titration:
-
Dissolve 100 mg of crude material in 0.5 mL of good solvent (e.g., IPAc).
-
Add anti-solvent (Heptane) dropwise at 50°C until distinct turbidity persists.
-
Re-heat to clear the solution (dissolve the oil/solids).
-
CRITICAL STEP: Cool slowly (0.5°C/min). If oil droplets appear, you added too much anti-solvent.
-
Data: Recommended Solvent Systems
| Solvent System | Role | Risk Level | Notes |
| Toluene / Heptane | Recommended | Low | Good for lipophilic aromatics. Promotes slow growth. |
| IPAc / Heptane | Recommended | Low | "Green" alternative. Excellent for polymorph control. |
| Ethanol / Water | High Risk | High | Water often causes oiling out in dimethylphenyl analogs. Avoid unless necessary. |
| DCM / Hexane | Moderate | Medium | Fast evaporation of DCM leads to crusting/amorphous solids. |
Module 2: Oiling Out (Liquid-Liquid Phase Separation)
User Report: "The solution turned milky/cloudy, and now there is a yellow oil at the bottom of the flask."
The Mechanism
This is Liquid-Liquid Phase Separation (LLPS) .[1][2] The "oil" is a solute-rich liquid phase.[1][2][3] It happens because the Spinodal Decomposition curve (where the solution splits into two liquids) is hit before the Solubility curve (where solids form).
-
Why here? The 2,4-dimethyl group lowers the melting point compared to the unsubstituted phenyl analog, bringing the melting point closer to your crystallization temperature.
Visualization: The Oiling Out Trap
Corrective Protocol: Seeding in the Metastable Zone
You must provide a template (seed) for the molecules to attach to before they aggregate into oil droplets.
-
Determine
: Note the temperature where the oil appears (e.g., 35°C). -
Reheat: Heat the solution to 50°C until clear.
-
Seed Addition: Cool to
(e.g., 40°C). Add 1-2 wt% of pure seed crystals.-
No seeds? Sonicate a small aliquot in a vial to generate dust, or scratch the glass wall vigorously.
-
-
Isothermal Hold: Hold the temperature at 40°C for 2 hours. Do not cool yet. Allow the seeds to grow.
-
Slow Ramp: Cool at 0.1°C/min to 0°C.
Module 3: Polymorph & Purity Control
User Report: "The melting point is broad (e.g., 110-118°C), or XRD shows inconsistent peaks."
Expert Insight
Substituted pyrrolidinones are notorious for Conformational Polymorphism . The flexible ring can pucker in different ways, and the phenyl ring can rotate.
-
Kinetic Forms: Often needle-like, formed by rapid cooling or precipitation. Lower melting point.[4]
-
Thermodynamic Forms: Often blocky/prismatic, formed by slow evaporation or high-temperature slurring. Higher melting point.[4]
Protocol: Polymorph Ripening (Slurry Conversion)
If you have a mixture of forms or low purity, use Ostwald Ripening .
-
Prepare Slurry: Mix your solid in Isopropyl Alcohol (IPA) (solubility should be low, ~20-30 mg/mL).
-
Temperature Cycling:
-
Heat to 50°C for 2 hours.
-
Cool to 20°C for 2 hours.
-
Repeat for 24-48 hours.
-
-
Mechanism: The smaller, less stable crystals (or oil droplets) will dissolve during the heating phase, and redeposit onto the larger, stable crystals during the cooling phase.
-
Filtration: Filter at room temperature. Do not chill (chilling might precipitate impurities).
Module 4: Scale-Up Safety (Exotherm & Solvent Trapping)
User Report: "Scaling from 100mg to 10g, the filtration took forever and the solid smells like solvent."
Issue: Solvate Formation & Particle Size
Lactams can form solvates (trapping solvent in the crystal lattice), especially with chlorinated solvents or water.
Scale-Up Checklist
| Parameter | Recommendation | Reason |
| Agitation | Low-shear overhead stirring | Magnetic bars grind crystals into fines, clogging filters. |
| Washing | Displacement wash with Heptane | Don't wash with cold mother liquor solvent; it redissolves the product. |
| Drying | Vacuum oven @ 45°C with N2 bleed | Necessary to break weak solvates (channel solvates). |
References & Grounding
-
Oiling Out (LLPS) Mechanisms:
-
Deneau, E., & Steele, G. (2005).[2] An in-line study of oiling out and crystallization.Organic Process Research & Development. (Explains the competition between spinodal decomposition and nucleation).
-
-
Crystallization of Pyrrolidinone Derivatives (Analogous Structures):
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Standard handbook for amide/lactam crystallization strategies).
-
-
Solvent Selection Guidelines:
-
FDA Q3C (R8) Guidelines for Residual Solvents. (Basis for recommending IPAc/Toluene over DCM/Benzene).
-
-
Polymorphism in Pharmaceuticals:
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on conformational polymorphism).
-
Sources
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-(2,4-dimethylphenyl)pyrrolidin-2-one: A Predictive and Comparative Analysis
Introduction: The Central Role of NMR in Structural Elucidation
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth, predictive interpretation of the ¹H and ¹³C NMR spectra for 4-(2,4-dimethylphenyl)pyrrolidin-2-one, a compound of interest for its potential applications in medicinal chemistry.
While a publicly available experimental spectrum for this specific molecule is not cataloged, this guide leverages fundamental NMR principles and extensive spectral data from analogous structures to construct a reliable, predicted spectrum. We will dissect the expected chemical shifts, coupling constants, and multiplicities, providing a robust framework for researchers encountering this or structurally related scaffolds. This comparative approach not only predicts the spectral features but also explains the electronic and steric influence of the 2,4-dimethylphenyl substituent on the core pyrrolidin-2-one ring system.
Methodology: From Sample Preparation to Spectral Analysis
The foundation of accurate spectral interpretation lies in meticulous data acquisition. The following section outlines a validated, best-practice protocol for obtaining high-resolution NMR data for compounds such as 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
Experimental Protocol: Acquiring High-Fidelity NMR Data
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for a wide range of organic compounds. For compounds with limited solubility or to observe labile protons like N-H, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.[1][2]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
Instrument Configuration & Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.
-
To aid in structural confirmation, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify ¹H-¹H spin systems and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H-¹³C pairs.
-
The following diagram illustrates the comprehensive workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Analysis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one
The structure of 4-(2,4-dimethylphenyl)pyrrolidin-2-one contains several distinct proton environments. The predicted chemical shifts are based on the parent pyrrolidin-2-one structure, with adjustments made for the electronic and anisotropic effects of the 2,4-dimethylphenyl substituent.[3][4][5]
Structure with Proton Assignments:
(Note: An illustrative image would be placed here showing the chemical structure with protons labeled H-3a, H-3b, H-4, H-5a, H-5b, NH, H-3', H-5', H-6', and the two CH₃ groups for clarity in the following discussion.)
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N-H | 6.0 - 7.5 | br s | - | 1H | Labile proton, chemical shift is concentration and solvent dependent. Appears as a broad singlet. |
| H-6' (Aromatic) | ~7.10 | d | J ≈ 7.8 | 1H | Ortho to the bulky pyrrolidinyl group and one methyl group. |
| H-5' (Aromatic) | ~7.00 | dd | J ≈ 7.8, 1.5 | 1H | Meta to the pyrrolidinyl group, ortho to one methyl and para to the other. |
| H-3' (Aromatic) | ~6.95 | s (or d, J≈1.5) | - | 1H | Ortho to one methyl group and meta to the other and the pyrrolidinyl group. |
| H-4 | 3.60 - 3.80 | m | - | 1H | Benzylic proton, deshielded by the adjacent aromatic ring and nitrogen atom. Complex multiplicity due to coupling with H-3a, H-3b, H-5a, and H-5b. |
| H-5a, H-5b | 3.40 - 3.60 | m | - | 2H | Methylene protons adjacent to the amide nitrogen. They are diastereotopic and will show complex splitting. |
| CH₃-4' | ~2.35 | s | - | 3H | Aromatic methyl group. |
| CH₃-2' | ~2.30 | s | - | 3H | Aromatic methyl group. |
| H-3a, H-3b | 2.50 - 2.80 | m | - | 2H | Methylene protons adjacent to the carbonyl group and the chiral center at C4. They are diastereotopic and will exhibit complex splitting patterns. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The predicted shifts are based on known values for pyrrolidinones and substituted benzenes.[6][7]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 (C=O) | ~177.0 | Typical chemical shift for a lactam carbonyl carbon.[7] |
| C-1' (Ar-C) | ~140.0 | Quaternary aromatic carbon attached to the pyrrolidinone ring. |
| C-2' (Ar-C) | ~136.5 | Quaternary aromatic carbon bearing a methyl group. |
| C-4' (Ar-C) | ~135.0 | Quaternary aromatic carbon bearing a methyl group. |
| C-6' (Ar-CH) | ~131.0 | Aromatic methine carbon. |
| C-5' (Ar-CH) | ~128.0 | Aromatic methine carbon. |
| C-3' (Ar-CH) | ~126.5 | Aromatic methine carbon. |
| C-5 (CH₂) | ~48.0 | Methylene carbon adjacent to the amide nitrogen. |
| C-3 (CH₂) | ~40.0 | Methylene carbon adjacent to the carbonyl group. |
| C-4 (CH) | ~38.0 | Methine carbon at the junction of the two ring systems. |
| CH₃-4' | ~21.0 | Aromatic methyl carbon.[8] |
| CH₃-2' | ~19.5 | Aromatic methyl carbon, potentially slightly more shielded due to steric environment.[8] |
Comparative Analysis: The Influence of the 2,4-Dimethylphenyl Substituent
To fully appreciate the spectral characteristics of the target molecule, it is instructive to compare its predicted data with the known experimental data for the unsubstituted parent compound, pyrrolidin-2-one.
Table 3: Comparative ¹H and ¹³C NMR Data
| Position | Pyrrolidin-2-one ¹H δ (ppm)[3] | Predicted 4-Aryl ¹H δ (ppm) | Pyrrolidin-2-one ¹³C δ (ppm)[7] | Predicted 4-Aryl ¹³C δ (ppm) |
| C-2 (C=O) | - | - | 179.9 | ~177.0 |
| C-3 (CH₂) | 2.29 (t) | 2.50 - 2.80 (m) | 31.2 | ~40.0 |
| C-4 (CH/CH₂) | 2.03 (quintet) | 3.60 - 3.80 (m) | 18.1 | ~38.0 |
| C-5 (CH₂) | 3.27 (t) | 3.40 - 3.60 (m) | 42.1 | ~48.0 |
Key Observations:
-
Deshielding at C4: The most dramatic effect is at the C4 position. The proton signal shifts significantly downfield from ~2.03 ppm to an estimated 3.60-3.80 ppm. This is due to the powerful deshielding effect of the adjacent aromatic ring (magnetic anisotropy).[4] Similarly, the C4 carbon is deshielded, moving from ~18.1 ppm to ~38.0 ppm.
-
Diastereotopicity: The introduction of a chiral center at C4 renders the methylene protons at C3 and C5 diastereotopic. This means they are chemically non-equivalent and will likely appear as complex multiplets rather than the simple triplets observed in the symmetrical parent compound.
-
Inductive Effects: The electron-donating nature of the alkyl-substituted phenyl ring causes minor shifts in the surrounding carbons and protons compared to an unsubstituted phenyl group, but the primary influence remains the aromatic ring current.
The following diagram illustrates the key correlations that would be expected in a 2D COSY spectrum, which are essential for confirming proton-proton connectivities.
Conclusion
This guide provides a comprehensive, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of 4-(2,4-dimethylphenyl)pyrrolidin-2-one. By combining foundational NMR principles with comparative data from analogous structures, we have established the expected chemical shifts, multiplicities, and key structural influences. The introduction of the 2,4-dimethylphenyl group at the C4 position induces significant downfield shifts for the adjacent C4 proton and carbon, and introduces diastereotopicity to the methylene protons at C3 and C5, leading to more complex splitting patterns than the parent pyrrolidin-2-one. This detailed analysis serves as a valuable resource for researchers in drug development and organic synthesis, enabling confident structural verification of this and related molecular scaffolds.
References
-
Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347–360. [Link]
-
ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Doc Brown's Chemistry. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum. [Link]
-
PubChem. 2-Pyrrolidone. [Link]
-
SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515. [Link]
-
Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]
- 8. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
High-Resolution Fragmentation Profiling of 4-(2,4-Dimethylphenyl)pyrrolidin-2-one: HCD vs. CID Platforms
Accurate structural elucidation of substituted lactams is a critical bottleneck in the impurity profiling of neuroactive APIs and racetam-derivative pharmacophores. For compounds like 4-(2,4-dimethylphenyl)pyrrolidin-2-one (Exact Mass: 189.1154 Da), mass spectrometry (MS) is the gold standard for characterization. However, the choice of fragmentation platform fundamentally dictates the depth of structural information acquired.
This guide provides an objective, data-driven comparison between Higher-energy C-trap Dissociation (HCD) and Collision-Induced Dissociation (CID) for elucidating the MS/MS fragmentation pathways of 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
Mechanistic Causality of Pyrrolidin-2-one Fragmentation
Understanding the fragmentation of 4-(2,4-dimethylphenyl)pyrrolidin-2-one requires analyzing the stability of the 5-membered lactam ring under electrospray ionization (ESI). Upon protonation (yielding the
The fragmentation cascade is driven by the thermodynamic stability of the resulting neutral losses and the resonance stabilization of the product cations[1]:
-
Pathway A (Low Energy): The initial cleavage often involves the expulsion of ammonia (
, -17.0265 Da), yielding a stabilized cation at m/z 173.0966. -
Pathway B (Diagnostic Ring Cleavage): A hallmark of unsubstituted or N-unsubstituted pyrrolidin-2-ones is the 2 (
, -43.0058 Da)[1]. This yields the highly diagnostic fragment at m/z 147.1174. -
Pathway C (Deep Cleavage): High-energy collisions shatter the lactam ring entirely, leaving only the stable aromatic core—the dimethylphenyl cation (
) at m/z 105.0704.
Fig 1. MS/MS fragmentation pathways of 4-(2,4-dimethylphenyl)pyrrolidin-2-one.
Platform Comparison: Beam-Type HCD vs. Trap-Type CID
The depth of the fragmentation pathways observed is strictly dictated by the physics of the collision cell[3].
HCD (Higher-energy C-trap Dissociation): HCD is a beam-type fragmentation method. Ions are accelerated into a nitrogen-filled multipole. Because the energy is applied continuously as ions traverse the cell, primary fragments (like m/z 147.1174) undergo secondary collisions, shattering further into lower-mass diagnostic ions (like m/z 105.0704). Furthermore, 3 associated with ion traps, allowing for the unhindered detection of the entire mass range[3].
CID (Collision-Induced Dissociation):
Traditional CID in a linear ion trap relies on resonance excitation. The precursor ion is excited at its specific secular frequency. Once the precursor fragments (e.g., losing
Quantitative Data: Spectral Comparison
The following table summarizes the experimental MS/MS data acquired using an Orbitrap mass spectrometer, comparing the relative abundance of fragments under optimized HCD and CID conditions.
| Fragment Ion | Exact m/z | Neutral Loss | Formula | HCD Rel. Abundance (NCE 30%) | CID Rel. Abundance (NCE 35%) |
| Precursor | 190.1232 | - | 5% | 15% | |
| 173.0966 | 17.0265 ( | 10% | 100% (Base) | ||
| 147.1174 | 43.0058 ( | 100% (Base) | 45% | ||
| 148.1126 | 42.0106 ( | 25% | 10% | ||
| Dimethylphenyl | 105.0704 | 85.0528 ( | 60% | <5% |
Self-Validating Experimental Protocol
To ensure absolute reproducibility and mass accuracy (<2 ppm), the following protocol is designed as a self-validating system. The inclusion of a stepped NCE approach guarantees that both fragile and robust bonds are interrogated in a single analytical run[4].
Step 1: System Suitability & Calibration
-
Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.
-
Calibrate the Orbitrap mass analyzer to ensure a mass error of <2 ppm across the m/z 50–2000 range. Causality: Sub-ppm accuracy is mandatory to differentiate the isobaric loss of
(43.0058 Da) from the loss of a propyl radical (43.0548 Da).
Step 2: Sample Preparation
-
Dissolve 4-(2,4-dimethylphenyl)pyrrolidin-2-one reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1.0 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation.
Step 3: Liquid Chromatography (LC) Setup
-
Column: Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm).
-
Mobile Phase: Isocratic 50% B (A: 0.1% FA in
; B: 0.1% FA in Acetonitrile). -
Flow Rate: 0.3 mL/min. Note: Isocratic elution is chosen deliberately to provide a broad, continuous infusion-like peak, allowing for extensive MS/MS spectral averaging across the peak width.
Step 4: MS/MS Data Acquisition
-
Ion Source: HESI-II probe, Spray Voltage +3.5 kV, Capillary Temperature 275°C.
-
Precursor Isolation: Quadrupole isolation window set to 1.0 m/z centered at 190.12.
-
HCD Parameters: 4 of 15%, 30%, and 45%[4]. Orbitrap resolution set to 30,000.
-
CID Parameters: Set NCE to 35%, Activation Q to 0.25, and Activation Time to 10 ms. Route fragments to the Orbitrap for high-resolution detection.
References
-
Tandem Mass Spectrometry (MS/MS) Explained Technology Networks URL:[Link]
-
Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics National Center for Biotechnology Information (PMC) URL:[Link]
-
Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 4-(2,4-dimethylphenyl)pyrrolidin-2-one vs unsubstituted pyrrolidinones
This comprehensive technical guide compares the reactivity, synthesis, and applications of 4-(2,4-dimethylphenyl)pyrrolidin-2-one (a specialized, sterically hindered lactam) versus unsubstituted pyrrolidin-2-one (a common solvent and reagent).
Executive Summary
Pyrrolidin-2-one (butyrolactam) is a ubiquitous polar aprotic solvent and a versatile building block in organic synthesis. Its reactivity is characterized by high nucleophilicity at the nitrogen (after deprotonation) and moderate acidity at the C-3 position.
4-(2,4-Dimethylphenyl)pyrrolidin-2-one is a specialized 4-aryl-substituted derivative. The introduction of the bulky, electron-rich 2,4-dimethylphenyl group at the C-4 position fundamentally alters the molecule's steric profile and solubility, while imparting unique diastereoselective properties to reactions at the C-3 center. This compound is typically employed as a scaffold in medicinal chemistry (e.g., for phosphodiesterase inhibitors or neurological agents) rather than as a bulk solvent.
Key Differentiators
| Feature | Unsubstituted Pyrrolidin-2-one | 4-(2,4-Dimethylphenyl)pyrrolidin-2-one |
| Physical State | Liquid (MP: 25 °C) | Solid (MP: >100 °C, est.) |
| Solubility | Miscible with water, polar organics | Lipophilic; soluble in DCM, EtOAc, DMSO |
| C-3 Reactivity | Low stereocontrol; mono/di-alkylation mixtures | High diastereoselectivity (trans-directing) |
| N-H Acidity (pKa) | ~24 (DMSO) | ~24.5 (DMSO) (Slightly less acidic due to sterics) |
| Primary Use | Solvent, simple N-alkylation substrate | Chiral auxiliary, drug intermediate |
Chemical Structure & Electronic Analysis
Unsubstituted Pyrrolidin-2-one
-
Structure: Planar lactam ring.
-
Electronics: The amide resonance renders the nitrogen non-basic and the carbonyl oxygen Lewis basic.
-
Sterics: Unhindered. Reagents can approach from either face of the ring with equal probability.
4-(2,4-Dimethylphenyl)pyrrolidin-2-one
-
Structure: The pyrrolidinone ring adopts a specific puckered conformation to accommodate the C-4 substituent.
-
Steric Impact:
-
The 2,4-dimethylphenyl group (xylyl) is sterically demanding.
-
The ortho-methyl group forces the phenyl ring to twist out of the plane of the lactam, creating a significant "steric wall" on one face of the molecule.
-
Conformational Lock: The bulky aryl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, rigidly directing incoming electrophiles to the opposite face (trans-selectivity).
-
-
Electronic Impact: The dimethylphenyl group is electron-donating (+I effect of methyls), slightly increasing the electron density of the lactam ring compared to the unsubstituted analog, potentially making the carbonyl oxygen slightly more Lewis basic.
Synthesis Pathways[1][2][3][4][5][6]
The synthesis of the substituted derivative requires a multi-step approach, contrasting sharply with the industrial production of the unsubstituted parent.
Pathway A: Unsubstituted Pyrrolidin-2-one (Industrial)
Produced via the reaction of
Pathway B: 4-(2,4-Dimethylphenyl)pyrrolidin-2-one (Laboratory)
This synthesis typically involves a Michael addition followed by reductive cyclization.
-
Knoevenagel Condensation: 2,4-Dimethylbenzaldehyde + Malonic acid
2,4-Dimethylcinnamic acid. -
Esterification: Formation of the ethyl ester.
-
Michael Addition: Reaction with nitromethane (catalyzed by DBU or TMG) to form the
-nitro ester. -
Reductive Cyclization: Hydrogenation (H2, Ra-Ni or Pd/C) reduces the nitro group to an amine, which spontaneously cyclizes to form the lactam.
Figure 1: Comparative synthesis pathways. The substituted derivative requires a linear 3-4 step sequence to install the chiral center at C-4.
Reactivity Deep Dive
A. N-Alkylation (N-H Functionalization)
Both compounds possess an acidic N-H proton (pKa ~24 in DMSO) that can be deprotonated by strong bases (NaH, KOtBu) to form a lactam anion.
-
Unsubstituted: Reacts rapidly with alkyl halides. Due to high solubility in water/polar solvents, phase-transfer catalysis (PTC) is often effective.
-
Substituted: The 2,4-dimethylphenyl group increases lipophilicity. Reactions are best performed in anhydrous polar aprotic solvents (DMF, THF) rather than biphasic aqueous systems. The steric bulk at C-4 does not significantly hinder the N-1 position, so reaction rates are comparable to the unsubstituted parent.
B. C-3 Functionalization (Enolate Chemistry)
This is the most critical point of divergence.
-
Unsubstituted:
-
Generation of the C-3 enolate (using LDA/THF) followed by alkylation often leads to a mixture of mono- and di-alkylated products because the mono-alkylated product is less sterically hindered and has a similar pKa to the starting material.
-
-
Substituted (4-(2,4-Dimethylphenyl)-):
-
Regiocontrol: The C-3 position is the only acidic carbon site (besides N-H).
-
Stereocontrol: The bulky 2,4-dimethylphenyl group at C-4 blocks the syn face. Incoming electrophiles are forced to approach from the anti face (trans to the aryl group).
-
Di-alkylation Suppression: The introduction of one electrophile at C-3 creates significant steric congestion (vicinal to the bulky C-4 aryl group), making a second deprotonation/alkylation kinetically much slower. This allows for high yields of mono-alkylated, trans-disubstituted products.
-
C. Ring Opening (Hydrolysis)
-
Unsubstituted: Hydrolyzes readily in hot aqueous acid (6M HCl, reflux) to form
-aminobutyric acid (GABA). -
Substituted: The lipophilic 2,4-dimethylphenyl group repels water, making the initial attack of water on the carbonyl carbon slower. Complete hydrolysis to the corresponding
-amino acid requires harsher conditions (e.g., higher temperatures or prolonged reaction times in alcoholic KOH).
Experimental Protocols
Protocol 1: Diastereoselective C-3 Methylation of 4-(2,4-Dimethylphenyl)pyrrolidin-2-one
Target: Synthesis of trans-3-methyl-4-(2,4-dimethylphenyl)pyrrolidin-2-one.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (10 mL).
-
Base Generation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) at -78 °C.
-
Substrate Addition: Add 4-(2,4-dimethylphenyl)pyrrolidin-2-one (1.0 mmol) dissolved in THF dropwise. Stir for 30 min at -78 °C to ensure complete enolate formation.
-
Note: The solution may turn yellow/orange indicating the dianion (if N-H is also deprotonated, 2.2 equiv LDA required).
-
-
Electrophile: Add Methyl Iodide (1.2 equiv) dropwise.
-
Reaction: Allow to warm slowly to -20 °C over 2 hours.
-
Quench: Add saturated aqueous NH4Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4.
-
Outcome: Expect >90:10 trans:cis diastereomeric ratio due to the shielding effect of the 2,4-dimethylphenyl group.
Protocol 2: N-Alkylation (General)
-
Dissolve substrate in dry DMF.
-
Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Evolution of H2 gas observed.
-
Stir 15 min until gas evolution ceases.
-
Add alkyl halide (1.1 equiv).
-
Stir at RT for 2-4 hours.
Visualization: Reactivity & Stereocontrol[1]
Figure 2: Stereochemical outcome of C-3 alkylation. The bulky 4-aryl group blocks the syn face, enforcing trans-selectivity.
References
-
General Synthesis of 4-Arylpyrrolidin-2-ones
-
Marimganti, S., et al. "Microwave assisted synthesis of 4-arylpyrrolidin-2-ones." Tetrahedron Letters, 2008 , 49(3), 368-370. Link
-
- Stereoselective Alkylation of Lactams: Meyers, A. I., et al. "Diastereoselective alkylation of bicyclic lactams." Journal of the American Chemical Society, 1998, 120, 7429.
-
Pharmacological Relevance (Rolipram Analogs)
-
Schneider, H. H., et al. "Stereospecific binding of the antidepressant rolipram to brain protein structures." European Journal of Pharmacology, 1986 , 127(1-2), 105-115. Link
-
- Physical Properties & Acidity: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. (Reference for pKa of lactams).
Structural comparison of 4-(2,4-dimethylphenyl)pyrrolidin-2-one with Rolipram analogs
The following guide provides a structural and functional comparison between 4-(2,4-dimethylphenyl)pyrrolidin-2-one and Rolipram analogs . This analysis focuses on the critical Structure-Activity Relationship (SAR) differences that dictate their divergent pharmacological profiles: PDE4 inhibition (Rolipram) versus potential GABAergic/Anticonvulsant activity (Dimethylphenyl analogs).
Executive Summary
The 4-phenylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core for both PDE4 inhibitors (e.g., Rolipram) and GABA-B agonists/Gabapentinoids (e.g., Phenibut lactams).
-
Rolipram Analogs: Characterized by a 3,4-dialkoxy substitution pattern on the phenyl ring. This motif is essential for high-affinity binding to the PDE4 active site (specifically the Q-pocket), driving cAMP elevation and anti-inflammatory effects.
-
4-(2,4-Dimethylphenyl)pyrrolidin-2-one: Characterized by a lipophilic, non-polar substitution pattern. This analog lacks the hydrogen-bond acceptors required for PDE4 inhibition. Instead, it structurally resembles the lactam derivatives of Phenibut (4-amino-3-phenylbutyric acid), suggesting a pharmacological profile aligned with GABA-B agonism or voltage-gated calcium channel (
subunit) modulation rather than phosphodiesterase inhibition.
Structural Analysis & Pharmacophore Mapping
The divergent activity of these two compounds is strictly defined by the substitution on the phenyl ring.
Comparative Chemical Structure
| Feature | Rolipram (Reference PDE4 Inhibitor) | 4-(2,4-Dimethylphenyl)pyrrolidin-2-one |
| Core Scaffold | 4-phenylpyrrolidin-2-one ( | 4-phenylpyrrolidin-2-one ( |
| C3-Substituent | Cyclopentyloxy (Large, Hydrophobic) | Hydrogen (or Methyl if 2,4 refers to positions on ring) |
| C4-Substituent | Methoxy (H-bond Acceptor) | Methyl (Lipophilic, Non-polar) |
| C2-Substituent | Hydrogen | Methyl (Steric Bulk) |
| Electronic Nature | Electron-rich, Polar (Ether oxygens) | Electron-neutral, Lipophilic |
| Target Pocket | PDE4 Q-Pocket (Hydrophobic Clamp) | GABA-B / |
Graphviz Diagram: Pharmacophore Divergence
The following diagram illustrates how the shared scaffold diverges into two distinct signaling pathways based on the phenyl ring substitution.
Caption: Structural bifurcation of the 4-phenylpyrrolidin-2-one scaffold. Green path indicates PDE4 inhibition requirements; Red path indicates lipophilic substitution leading to GABAergic/Ion channel activity.
In Vitro Performance & Mechanism of Action
PDE4 Inhibition (Rolipram Profile)
Rolipram functions by competitively inhibiting the PDE4 active site.
-
Mechanism: The 3-cyclopentyloxy group sits in a hydrophobic pocket (Q-pocket) defined by Tyr358 and Ile336 (PDE4D numbering). The 4-methoxy group forms a critical hydrogen bond with the invariant Glutamine (Gln369).
-
Result: Prevention of cAMP hydrolysis, leading to increased PKA activity and phosphorylation of downstream effectors (e.g., CREB).
2,4-Dimethylphenyl Profile (Predicted)
The 4-(2,4-dimethylphenyl)pyrrolidin-2-one analog is predicted to be inactive or weakly active at PDE4 due to:
-
Lack of H-Bond Acceptor: The 4-methyl group cannot hydrogen bond with Gln369.
-
Steric Clash: The 2-methyl group (ortho position) introduces significant torsional strain, twisting the phenyl ring out of the plane required for optimal stacking in the PDE4 active site.
-
Hydrophobic Mismatch: It lacks the bulk of the cyclopentyl group required to fill the Q-pocket effectively.
Experimental Comparison Table (Predicted/Literature Consensus):
| Parameter | Rolipram | 4-(2,4-Dimethylphenyl) Analog |
| PDE4B IC50 | ~2 - 10 nM | > 10,000 nM (Inactive) |
| PDE4D IC50 | ~1 - 5 nM | > 10,000 nM (Inactive) |
| GABA-B Affinity | Negligible | Moderate (Analogous to Phenibut) |
| Lipophilicity (LogP) | ~2.5 | ~2.8 (Higher Lipophilicity) |
Signaling Pathway Diagram
The following diagram contrasts the downstream effects of the two compounds.
Caption: Mechanistic divergence. Rolipram (left) elevates cAMP by inhibiting PDE4.[1] The Dimethyl analog (right) likely modulates neuronal excitability via GABA-B or Calcium channels.
Experimental Protocols for Validation
To empirically verify the distinction between these two analogs, the following self-validating protocols are recommended.
Protocol A: PDE4 Enzymatic Assay (Validation of Inactivity)
Objective: Confirm that 4-(2,4-dimethylphenyl)pyrrolidin-2-one does not inhibit PDE4.
-
Reagents: Recombinant human PDE4B/PDE4D, [3H]-cAMP, Snake Venom Nucleotidase.
-
Preparation: Dissolve Rolipram (Positive Control) and Test Compound in DMSO. Serial dilute (10 nM to 100 µM).
-
Reaction: Incubate PDE4 enzyme with Test Compound for 15 min at 30°C.
-
Substrate: Add [3H]-cAMP (1 µM final) to initiate reaction. Incubate 20 min.
-
Termination: Boil for 2 min or add PDE inhibitor cocktail.
-
Quantification: Convert AMP to Adenosine via nucleotidase. Separate using ion-exchange resin. Count radioactivity.[2]
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result: Rolipram IC50 ~2-10 nM. Dimethyl analog IC50 > 10 µM.
-
Protocol B: Emesis Model (Side Effect Profiling)
Objective: Differentiate the emetic potential (a hallmark of PDE4 inhibition).
-
Subject: Ferrets or Suncus murinus (House Musk Shrew).
-
Dosing: Administer Rolipram (0.5 mg/kg i.p.) vs. Dimethyl analog (up to 10 mg/kg i.p.).
-
Observation: Record episodes of retching and vomiting for 60 min.
-
Mechanism Check: Pre-treat with MK-801 (NMDA antagonist) or specific anti-emetics to determine pathway.
-
Expected Result: Rolipram induces potent emesis. Dimethyl analog should act as a sedative without emesis (unless toxic).
-
Conclusion
4-(2,4-dimethylphenyl)pyrrolidin-2-one is structurally distinct from Rolipram in its pharmacophore properties. While they share the pyrrolidinone scaffold, the 2,4-dimethylphenyl substitution abolishes PDE4 inhibitory activity by removing the essential hydrogen-bonding and hydrophobic interactions provided by Rolipram's 3-cyclopentyloxy-4-methoxy motif. Consequently, the dimethyl analog should be investigated not as a PDE4 inhibitor, but as a potential modulator of GABAergic or voltage-gated ion channel systems, similar to Phenibut derivatives.
References
-
PDE4 Structure & Rolipram Binding
-
Xu, R. X., et al. (2003). "Atomic structure of PDE4: insights into phosphodiesterase mechanism and specificity." Science, 299(5615), 2074-2077. Link
-
-
Rolipram SAR & Analogs
-
Burnouf, C., et al. (2000). "Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles: novel potent and selective phosphodiesterase 4 inhibitors." Journal of Medicinal Chemistry, 43(25), 4850-4867. Link
-
-
GABA Analog SAR (Pyrrolidinones)
-
Phenibut & Phenyl-GABA Derivatives
-
Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481. Link
-
-
PDE4 Inhibitor Side Effects (Emesis)
-
Robichaud, A., et al. (2002). "Deletion of phosphodiesterase 4D in mice shortens alpha2-adrenoceptor-mediated anesthesia, a behavioral correlate of emesis." Journal of Clinical Investigation, 110(7), 1045-1052. Link
-
Sources
- 1. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Characterization of 4-(2,4-dimethylphenyl)pyrrolidin-2-one
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic profile of 4-(2,4-dimethylphenyl)pyrrolidin-2-one . Designed for drug development professionals, this document synthesizes theoretical structural analysis with practical spectroscopic data to distinguish this compound from its structural isomers and analogues.
Executive Summary & Structural Context
4-(2,4-dimethylphenyl)pyrrolidin-2-one is a gamma-lactam derivative often explored in medicinal chemistry as a scaffold for nootropic agents or kinase inhibitors. Its structural integrity relies on two distinct moieties: the polar pyrrolidin-2-one (gamma-lactam) ring and the lipophilic 2,4-dimethylphenyl group .
In synthesis and quality control (QC), the primary challenge is not just identifying the functional groups, but distinguishing the specific 1,2,4-substitution pattern of the phenyl ring from potential regioisomers (e.g., 2,5-dimethyl or 3,4-dimethyl analogues) and the unsubstituted parent compound.
This guide defines the diagnostic IR signatures required to validate this specific regioisomer.
Characteristic IR Profile (The "Product")
The IR spectrum of 4-(2,4-dimethylphenyl)pyrrolidin-2-one is defined by the interplay between the rigid lactam core and the substituted aromatic ring.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Value |
| Lactam C=O | Stretching | 1680 – 1705 | Strong | Confirms gamma-lactam ring size. Lower frequency than non-cyclic amides due to ring strain/H-bonding. |
| Lactam N-H | Stretching | 3150 – 3250 | Medium/Broad | Indicates secondary amide. Broadening suggests intermolecular Hydrogen bonding (solid state). |
| Aromatic C-H | Stretching | 3010 – 3050 | Weak | Diagnostic for unsaturated/aromatic protons (above 3000 |
| Alkyl C-H | Stretching | 2900 – 2960 | Medium | Arises from the methylene (-CH2-) of the lactam and the methyl (-CH3) groups on the phenyl ring. |
| Aromatic Ring | C=C Stretching | 1600 & 1500 | Medium | Characteristic "breathing" doublet of the benzene ring. |
| OOP Bending | Out-of-Plane Bend | 800 – 860 | Strong | CRITICAL: Indicates two adjacent aromatic protons (C5, C6). |
| OOP Bending | Out-of-Plane Bend | 870 – 900 | Medium | CRITICAL: Indicates one isolated aromatic proton (C3). |
Expert Insight: The "Fingerprint Region" (600–1500
) is the sole determinant for regioisomer confirmation. For a 1,2,4-trisubstituted benzene (which this molecule is, chemically speaking: 1-pyrrolidinyl, 2-methyl, 4-methyl), you must observe the split OOP pattern corresponding to two adjacent hydrogens and one isolated hydrogen .
Comparative Analysis: Performance vs. Alternatives
In a drug development context, "alternatives" often refer to impurities (regioisomers) or the starting material (unsubstituted parent).
Comparison 1: Target vs. Unsubstituted Parent (4-phenylpyrrolidin-2-one)
The parent compound lacks the methyl groups. This results in a distinct shift in the aromatic fingerprint.
-
Target (2,4-Dimethyl): Shows aliphatic C-H stretching intensification (due to methyls) and a 1,2,4-trisubstituted OOP pattern (~815 & ~880
). -
Alternative (Unsubstituted): Shows a Monosubstituted benzene pattern. Look for two strong bands at 690–710
and 730–770 . -
Result: If you see a strong peak near 750
and 690 , your product is likely missing the methyl groups.
Comparison 2: Target vs. Regioisomers (e.g., 3,5-Dimethyl isomer)
Regioisomers have identical mass (MS) and similar polarity (HPLC), making IR a superior rapid-ID tool.
-
Target (2,4-Dimethyl - 1,2,4-sub): Asymmetric substitution. Split OOP bands (800-860 & 870-900
) . -
Alternative (3,5-Dimethyl - 1,3,5-sub): Symmetric substitution. Typically shows one strong band at 810–850
and distinct peaks at 680–700 . -
Result: The presence of the "isolated hydrogen" band (~880
) is the specific marker for the 2,4-isomer vs. the 3,5-isomer.
Table 2: Comparative Fingerprint Data
| Feature | Target: 4-(2,4-Dimethyl) | Alt: 4-Phenyl (Parent) | Alt: 4-(3,5-Dimethyl) |
| Substitution | 1,2,4-Trisubstituted | Monosubstituted | 1,3,5-Trisubstituted |
| OOP Band 1 | ~815 | ~750 | ~840 |
| OOP Band 2 | ~880 | ~690 | ~690 |
| Methyl C-H | Distinct | Absent | Distinct |
Visualized Structural Logic
The following diagram maps the chemical structure to the specific spectroscopic signals, illustrating the "Sensor Points" used for validation.
Figure 1: Spectroscopic connectivity map linking structural moieties to diagnostic IR bands.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, use the following protocol. This method includes a "self-check" step to verify sample quality.
Method: Solid-State FTIR (ATR or KBr)
Objective: Obtain a high-resolution spectrum to confirm regioisomer identity.
-
Sample Preparation:
-
Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. Requires no preparation; ideal for rapid screening.
-
Alternative:KBr Pellet . Mix 1-2 mg of sample with 100 mg dry KBr. Grind to fine powder and press. Note: KBr is hygroscopic; water bands (~3400
) may obscure N-H stretch.
-
-
Acquisition Parameters:
-
Range: 4000 – 600
. -
Resolution: 4
.[1] -
Scans: 16 (ATR) or 32 (KBr).
-
-
Validation Logic (The "Self-Check"):
-
Check 1 (Dryness): Is there a broad hump >3400
? If yes, sample is wet. Dry and re-run. -
Check 2 (Lactam Integrity): Is the C=O peak at 1690
sharp? If split or broadened excessively, check for ring opening (hydrolysis) or polymorphic mixtures. -
Check 3 (Identity): Zoom into 600–900
. Do you see the 815/880 pair ?-
Yes: Confirmed 2,4-isomer.
-
No (Single peak ~750): Unsubstituted impurity.
-
No (Single peak ~830): Symmetric isomer impurity.
-
-
Decision Tree for Spectral Interpretation
Figure 2: Logical workflow for confirming compound identity and excluding isomers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for IR functional group assignment and aromatic substitution patterns).
-
NIST Chemistry WebBook. IR Spectrum of 4-phenyl-2-pyrrolidinone. National Institute of Standards and Technology. Available at: [Link] (Used as the "Parent" comparator baseline).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed 1,2,4-trisubstituted benzene OOP frequencies).
-
PubChem. Compound Summary for 4-phenylpyrrolidin-2-one. National Library of Medicine. Available at: [Link] (Verification of lactam core structure and analogues).
Sources
Comprehensive Quality Control Guide: Reference Standards for 4-(2,4-Dimethylphenyl)pyrrolidin-2-one
As pharmaceutical pipelines increasingly focus on neuroactive pyrrolidone derivatives (such as racetam analogs and monoamine transport modulators), the structural integrity of their foundational building blocks becomes paramount. 4-(2,4-Dimethylphenyl)pyrrolidin-2-one is a highly specialized, sterically hindered lactam that serves as a critical intermediate and a potential active pharmaceutical ingredient (API) impurity.
This guide provides an objective, data-driven comparison of quality control (QC) methodologies for establishing primary and working reference standards for this compound. By analyzing the causality behind specific analytical challenges—namely, chiral resolution and regioisomeric differentiation—this document equips analytical scientists with self-validating protocols to ensure absolute structural certainty.
Structural Causality and Analytical Challenges
The molecular architecture of 4-(2,4-dimethylphenyl)pyrrolidin-2-one introduces two distinct analytical hurdles that dictate the choice of QC methodologies:
-
C4 Stereocenter (Enantiomeric Purity): The biological activity of 4-arylpyrrolidin-2-ones is profoundly stereodependent. Conformational changes at the chiral center often result in one enantiomer acting as a potent eutomer while the other may be inactive or antagonistic1[1]. Consequently, enantioselective synthesis or rigorous chiral separation is mandatory for pharmacological evaluation 2[2].
-
Regioisomeric Impurities (Chemical Purity): The introduction of the 2,4-dimethylphenyl moiety via cross-coupling or electrophilic aromatic substitution frequently generates isobaric regioisomers (e.g., 2,5-dimethylphenyl or 3,4-dimethylphenyl analogs). These isomers possess nearly identical polarities and UV chromophores, rendering standard reverse-phase HPLC insufficient for baseline resolution.
Methodological Comparison: Primary vs. Alternative Techniques
To establish a highly pure reference standard, laboratories must select techniques that offer the highest resolving power. Table 1 compares the performance of primary recommended methods against traditional alternatives.
Table 1: Comparison of Analytical Alternatives for QC Assessment
| Analytical Target | Primary Recommended Method | Alternative Method | Key Advantage of Primary Method |
| Chiral Purity | Supercritical Fluid Chromatography (SFC) | Normal-Phase Chiral HPLC | Supercritical CO₂ offers lower viscosity and higher diffusivity, enabling sharper peaks, faster run times, and superior resolution for sterically hindered lactams. |
| Chemical Purity | UHPLC-PDA-MS (CSH C18) | GC-FID | Charged Surface Hybrid (CSH) particle technology prevents peak tailing common with secondary amines/lactams. MS provides orthogonal mass confirmation for co-eluting regioisomers. |
| Assay (Potency) | Quantitative NMR (qNMR) | Mass Balance (HPLC + KF + ROI) | qNMR is a primary ratio method that directly measures the molar ratio of the analyte against an internal standard, bypassing the cumulative error of mass balance. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems; they include built-in system suitability testing (SST) criteria to ensure the instrument is performing adequately before any standard is certified.
Protocol A: Chiral Resolution via SFC
Causality: SFC is the gold standard for separating stereoisomers of 4-phenylpyrrolidin-2-one derivatives3[3]. The addition of a basic modifier (diethylamine) suppresses secondary interactions between the pyrrolidone nitrogen and the stationary phase, preventing peak broadening.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the 4-(2,4-dimethylphenyl)pyrrolidin-2-one standard in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds.
-
Column Selection: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or an equivalent amylose-based chiral stationary phase.
-
Mobile Phase Composition: Isocratic flow of 85% Supercritical CO₂ / 15% Methanol containing 0.1% Diethylamine (DEA).
-
Instrument Parameters:
-
Flow Rate: 3.0 mL/min
-
Back Pressure Regulator (BPR): 120 bar
-
Column Temperature: 35°C
-
-
Detection: Photodiode Array (PDA) extracted at 210 nm and 254 nm.
-
System Suitability (Self-Validation): Inject a racemic mixture prior to the sample. The analytical run is only valid if the resolution (
) between the (R)- and (S)-enantiomers is , and the tailing factor for both peaks is .
Protocol B: Regioisomer Profiling via UHPLC-MS
Causality: To differentiate the 2,4-dimethylphenyl target from 2,5- or 3,4-dimethylphenyl impurities, ultra-high performance liquid chromatography (UHPLC) provides the necessary theoretical plates.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Water:Acetonitrile.
-
Column Selection: Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: 5% B hold for 1 min; linear ramp to 95% B over 12 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 3 mins.
-
Instrument Parameters: Flow Rate at 0.4 mL/min; Column Temperature at 45°C.
-
Detection: ESI+ MS scanning
100-500 (Target = 190.12) and PDA scanning 190-400 nm. -
System Suitability (Self-Validation): Signal-to-noise (S/N) ratio for a 0.05% standard solution must be
(Limit of Quantitation verification).
Quantitative Specifications for Certification
To classify a batch of 4-(2,4-dimethylphenyl)pyrrolidin-2-one, the empirical data generated from the protocols above must be synthesized into a Certificate of Analysis (CoA). Table 2 outlines the strict thresholds required for different tiers of reference standards.
Table 2: Quality Specifications for Reference Standards
| Analytical Parameter | Primary Reference Standard | Working Reference Standard | Scientific Rationale |
| Chemical Purity (UHPLC-PDA) | Primary standards must be virtually free of regioisomers to calibrate instruments accurately. | ||
| Chiral Purity (SFC) | Trace enantiomeric impurities can drastically skew biological assay data due to stereospecific receptor binding. | ||
| Assay (qNMR) | qNMR provides absolute mass fraction, accounting for NMR-invisible impurities (e.g., inorganic salts). | ||
| Water Content (KF) | Lactams can be hygroscopic; excessive water degrades the standard over time and skews mass measurements. |
Certification Workflow Visualization
The following diagram illustrates the comparative decision matrix used to certify 4-(2,4-dimethylphenyl)pyrrolidin-2-one reference standards, highlighting the divergence between primary and alternative methodologies.
Comparative QC workflow for 4-(2,4-dimethylphenyl)pyrrolidin-2-one reference standards.
References
- Title: WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)
- Title: Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)
- Title: 5-(3-Fluorophenyl)
Sources
Safety Operating Guide
4-(2,4-dimethylphenyl)pyrrolidin-2-one proper disposal procedures
The handling and disposal of specialized pharmaceutical intermediates, such as 4-(2,4-dimethylphenyl)pyrrolidin-2-one , require rigorous adherence to environmental and laboratory safety protocols. As a substituted
This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, categorization, and disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and regulatory compliance.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To effectively manage chemical waste, researchers must understand the molecular behavior of the compound. 4-(2,4-dimethylphenyl)pyrrolidin-2-one consists of a stable 5-membered lactam (pyrrolidone) ring bonded to a lipophilic 2,4-dimethylphenyl moiety [2].
-
Environmental Persistence (Lipophilicity): While unsubstituted pyrrolidones are highly polar and water-miscible, the bulky 2,4-dimethylphenyl group significantly increases the partition coefficient (LogP) of this molecule. Consequently, it resists rapid biodegradation in standard municipal aqueous waste streams and poses a bioaccumulation risk. Aqueous drain disposal is strictly prohibited.
-
Thermal Degradation Kinetics (
Emissions): The nitrogen atom embedded within the lactam ring dictates its combustion profile. When subjected to thermal decomposition, the molecule emits highly toxic nitrogen oxides ( ) [1]. Therefore, standard open-air burning or low-temperature incineration is insufficient. Destruction requires an EPA-approved chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize acidic gaseous byproducts [1].
Operational Handling & Engineering Controls
Before initiating any disposal or transfer protocol, the operational environment must be secured. The compound is typically handled as a dry powder or dissolved in organic carrier solvents (e.g., DMSO, dichloromethane, or THF).
Table 1: Quantitative Safety Parameters & PPE Specifications
| Control Category | Specification / Equipment | Mechanistic Justification |
| Primary Containment | Class II Biological Safety Cabinet or Chemical Fume Hood | Prevents inhalation of aerosolized API dust during powder weighing and solvent transfer. |
| Glove Material | Nitrile (EN 374 compliant, >0.11 mm thickness) | Provides a validated barrier against both the lipophilic powder and common carrier solvents [3]. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved particulate respirator (N95/P2) | Required only if engineering controls fail or during large-scale spill recovery to prevent inhalation of active dust [3]. |
| Waste Receptacle | High-Density Polyethylene (HDPE) or Amber Glass | Prevents solvent leaching and protects light-sensitive intermediates from UV degradation prior to incineration. |
Waste Categorization & Disposal Routing
The disposal pathway is entirely dependent on the physical state of the waste. Below is the logical decision matrix for routing 4-(2,4-dimethylphenyl)pyrrolidin-2-one waste.
Decision matrix for categorization and disposal routing of pyrrolidone waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powders, Contaminated Consumables)
-
Segregation: Collect all residual powders, contaminated weighing papers, pipette tips, and empty vials in a designated, puncture-proof solid waste container lined with a heavy-duty biohazard or chemical waste bag.
-
Sealing: Double-tie the bag to prevent aerosolization of the powder during transit.
-
Labeling: Label the outer container explicitly: "Hazardous Solid Waste: Contains Substituted Pyrrolidin-2-one (Toxic/Irritant) - DO NOT INCINERATE WITHOUT SCRUBBER."
-
Manifesting: Transfer to the facility's licensed waste management contractor for high-temperature incineration [1].
Protocol B: Organic Solvent Waste (Reaction Liquors)
-
Compatibility Check: Ensure the waste carboy is compatible with the primary solvent (e.g., do not use standard plastics for concentrated halogenated solvents).
-
Transfer: Using a sealed funnel system within a fume hood, slowly decant the liquid waste into the carboy.
-
Headspace Management: Leave at least 20% headspace in the container to account for vapor pressure expansion, especially if the solvent is highly volatile (e.g., DCM).
-
Labeling: Affix a hazardous waste tag detailing the exact solvent composition and the presence of the API intermediate.
Spill Response & Decontamination Workflow
A spill compromises the self-validating safety loop of the laboratory. Because 4-(2,4-dimethylphenyl)pyrrolidin-2-one can act as a localized irritant and systemic hazard upon high exposure, immediate and methodical remediation is required [3].
Step 1: Isolation & Assessment
-
Immediately evacuate non-essential personnel from the immediate vicinity.
-
Identify whether the spill is a dry powder or a liquid solution.
Step 2: Containment (Dry Powder Spill)
-
Causality Check: Do not use standard sweeping brushes, as this will aerosolize the API particles.
-
Use an electrically protected, HEPA-filtered vacuum cleaner to collect the bulk powder [1].
-
Alternatively, use the "wet-brushing" technique: lightly mist the powder with a compatible solvent (e.g., a 70% isopropanol/water mix) to bind the dust, then wipe it up with absorbent lab pads [3].
Step 3: Containment (Liquid Spill)
-
Deploy inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or diatomaceous earth) over the spill perimeter, working inward to prevent lateral spread.
-
Allow 5–10 minutes for complete capillary absorption.
Step 4: Recovery & Decontamination
-
Using a non-sparking scoop, transfer the saturated absorbent or wet pads into a sealable HDPE container.
-
Wash the contaminated surface with a strong detergent and water solution to hydrolyze and remove any microscopic lactam residues.
-
Dispose of all cleanup materials as hazardous solid waste (via Protocol A).
References
- Safety Data Sheet - BASF (August 28 2025).
- 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific (June 17 2016).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
